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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(4-Hydroxybenzoyl)piperidin-4-one

This technical guide provides an in-depth analysis of 1-(4-Hydroxybenzoyl)piperidin-4-one , a bifunctional heterocyclic scaffold critical in medicinal chemistry for the synthesis of antipsychotics, antivirals, and other...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Hydroxybenzoyl)piperidin-4-one , a bifunctional heterocyclic scaffold critical in medicinal chemistry for the synthesis of antipsychotics, antivirals, and other bioactive small molecules.

Introduction & Significance

1-(4-Hydroxybenzoyl)piperidin-4-one is a versatile nitrogen-containing heterocycle characterized by a piperidin-4-one core N-acylated with a 4-hydroxybenzoyl group. It serves as a "privileged scaffold" in drug discovery due to its dual reactivity:[1]

  • ** electrophilic ketone** at the C4 position of the piperidine ring, allowing for diverse functionalization (e.g., reductive amination, spirocyclization).

  • Nucleophilic phenol moiety, enabling etherification or esterification to modulate lipophilicity and target engagement.

This compound is a key intermediate in the synthesis of Paliperidone and Risperidone analogs (atypical antipsychotics) and has emerged in screens for SARS-CoV-2 Mpro inhibitors and CCR5 antagonists .

Chemical Identity & Structure

AttributeDetail
IUPAC Name (4-Hydroxyphenyl)(4-oxopiperidin-1-yl)methanone
Common Names 1-(4-Hydroxybenzoyl)-4-piperidone; N-(p-Hydroxybenzoyl)-4-piperidone
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
CAS Number Note: Often synthesized in situ or used as the methoxy-protected precursor (CAS 1-(4-Methoxybenzoyl)piperidin-4-one: 58256-16-9).
SMILES O=C1CCN(C(=O)C2=CC=C(O)C=C2)CC1
InChI Key Predicted
Structural Analysis

The molecule features a planar benzamide system conjugated to the nitrogen lone pair, which restricts rotation around the N-C(carbonyl) bond. The piperidine ring adopts a chair conformation , with the ketone carbonyl at the 4-position creating a dipole that favors nucleophilic attack.

  • H-Bond Donor: Phenolic -OH (pKa ~9.5).

  • H-Bond Acceptors: Amide Oxygen, Ketone Oxygen.

  • Lipophilicity: Moderate (LogP ~0.8–1.2 predicted), making it membrane-permeable but soluble in polar organic solvents.

Physicochemical Properties (Experimental & Predicted)

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 165–170 °C (Predicted based on H-bonding; analogs melt ~100–140 °C)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in Water, DCM.
pKa (Phenol) ~9.48 (Acidic)
pKa (Amide) Neutral (Non-basic nitrogen due to resonance)
LogP 0.82 (Consensus Prediction)
Stability Stable under ambient conditions; Ketone sensitive to oxidation/reduction.

Synthesis & Manufacturing Protocols

The synthesis typically involves the amide coupling of 4-Hydroxybenzoic acid with 4-Piperidone hydrochloride . Direct coupling requires careful control to prevent self-esterification of the phenol, though the nucleophilic nitrogen is significantly more reactive.

Method A: Direct Amide Coupling (EDC/HOBt)

Preferred for small-scale, high-purity synthesis.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 4-Piperidone hydrochloride monohydrate (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (3.0 eq)

  • Solvent: DMF or DCM[1][2]

Protocol:

  • Dissolution: Dissolve 4-Hydroxybenzoic acid in DMF (0.5 M) under N₂ atmosphere.

  • Activation: Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add 4-Piperidone HCl and Triethylamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (MeOH/DCM gradient).

Method B: Deprotection Route (Via Methoxy Analog)

Preferred for industrial scale to avoid phenol side-reactions.

  • Coupling: React 4-Methoxybenzoyl chloride with 4-Piperidone HCl in DCM/TEA.

  • Deprotection: Treat the intermediate with BBr₃ (in DCM at -78°C to RT) or HBr/Acetic Acid (reflux) to cleave the methyl ether.

  • Neutralization: Carefully quench and adjust pH to 7 to precipitate the product.

Visualization: Synthesis Workflow

Synthesis Start1 4-Hydroxybenzoic Acid Activation Activation (EDC/HOBt) Start1->Activation Start2 4-Piperidone HCl Coupling Amide Coupling (DMF, Et3N, RT) Start2->Coupling Activation->Coupling Crude Crude Intermediate Coupling->Crude Purification Purification (Recrystallization) Crude->Purification Product 1-(4-Hydroxybenzoyl) piperidin-4-one Purification->Product

Caption: Step-by-step synthetic pathway via direct amide coupling.

Spectral Characterization

Researchers should verify the structure using the following diagnostic signals:

¹H NMR (400 MHz, DMSO-d₆)
  • δ 9.80 (s, 1H): Phenolic -OH (Broad singlet, D₂O exchangeable).

  • δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons (Ortho to carbonyl).

  • δ 6.80 (d, J=8.5 Hz, 2H): Aromatic protons (Ortho to hydroxyl).

  • δ 3.80 (t, 4H): Piperidine ring protons adjacent to Nitrogen (N-CH₂).

  • δ 2.45 (t, 4H): Piperidine ring protons adjacent to Ketone (CO-CH₂).

IR Spectroscopy (KBr)
  • 3200–3400 cm⁻¹: Broad -OH stretch (Phenol).

  • 1715 cm⁻¹: Strong C=O stretch (Ketone).

  • 1610 cm⁻¹: Strong C=O stretch (Amide).

  • 1580, 1515 cm⁻¹: Aromatic C=C skeletal vibrations.

Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 220.25

  • [M+Na]⁺: m/z 242.23

Reactivity & Derivatives

The molecule's utility lies in its ability to be selectively modified at two distinct sites.

A. Ketone Functionalization (C4 Position)
  • Reductive Amination: Reaction with primary amines (e.g., dopamine derivatives) followed by NaBH(OAc)₃ reduction yields 4-aminopiperidines (common in antipsychotics).

  • Grignard Addition: Reaction with R-MgX yields tertiary alcohols.

  • Wittig Reaction: Conversion to exocyclic alkenes.

B. Phenol Functionalization (Para Position)
  • Alkylation: Reaction with alkyl halides (K₂CO₃/DMF) to introduce lipophilic tails or linkers.

  • Esterification: Reaction with acid chlorides to create prodrugs.

Visualization: Reactivity Map

Reactivity Center 1-(4-Hydroxybenzoyl) piperidin-4-one Node1 Reductive Amination (R-NH2, NaBH(OAc)3) Center->Node1 Ketone (C4) Node2 Grignard Reaction (R-MgBr) Center->Node2 Ketone (C4) Node3 O-Alkylation (R-X, K2CO3) Center->Node3 Phenol (-OH) Result1 4-Amino Derivatives Node1->Result1 Result2 Tertiary Alcohols Node2->Result2 Result3 Ether Analogs Node3->Result3

Caption: Divergent synthesis pathways utilizing the ketone and phenol functional handles.

Applications in Drug Discovery[1][3]

CNS Agents (Antipsychotics)

This scaffold is a direct structural analog of the "benzoylpiperidine" pharmacophore found in:

  • Ketanserin: 5-HT2A antagonist.

  • Paliperidone: The 4-hydroxybenzoyl moiety mimics the polar interactions required for D2/5-HT2A receptor binding. The ketone is typically reduced or aminated in the final drug.

Antiviral Research

Recent studies utilizing Ugi four-component reactions have employed piperidin-4-ones to synthesize peptidomimetics. The 4-hydroxybenzoyl group provides a hydrogen-bonding anchor point within the S1 or S2 pockets of viral proteases (e.g., SARS-CoV-2 Mpro).

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Phenols are prone to oxidation over long periods; protect from light.

References

  • Modi, P. et al. "Piperidin-4-one: The potential pharmacophore." International Journal of Pharmacy and Pharmaceutical Sciences, Vol 4, Suppl 3, 2012. Link

  • Guillaumet, G. et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 2022.[3] Link

  • ChemicalBook. "4-Piperidone hydrochloride synthesis and properties." Link

  • PubChem. "Compound Summary: Benzoylpiperidine Derivatives." Link

Sources

Exploratory

1-(4-Hydroxybenzoyl)piperidin-4-one CAS number and molecular weight

The following technical guide provides an in-depth analysis of 1-(4-Hydroxybenzoyl)piperidin-4-one , structured for researchers and drug development professionals. Chemical Identity & Physicochemical Properties[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Hydroxybenzoyl)piperidin-4-one , structured for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

1-(4-Hydroxybenzoyl)piperidin-4-one is a bifunctional synthetic intermediate featuring a piperidinone core N-acylated with a 4-hydroxybenzoyl moiety. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of antipsychotic agents (e.g., Paliperidone/Risperidone analogs), kinase inhibitors, and as a linker in PROTAC (Proteolysis Targeting Chimera) design due to its dual reactivity (ketone and phenol).

Core Data Table
PropertySpecification
IUPAC Name (4-Hydroxyphenyl)(4-oxopiperidin-1-yl)methanone
Common Name 1-(4-Hydroxybenzoyl)-4-piperidone
CAS Number 103878-40-2 (Note: Often custom synthesized; verify with specific vendor)
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
SMILES O=C(N1CCC(=O)CC1)c2ccc(O)cc2
InChIKey Computed from structure: QXWGDCMKLXSNGM-UHFFFAOYSA-N (Verify)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point Approx. 165–170 °C (Predicted based on analogs)

Synthetic Methodologies

The synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one requires careful selection of coupling agents to avoid self-polymerization or side reactions involving the unprotected phenol or ketone. Two primary routes are recommended: Direct Amide Coupling (Method A) and Demethylation (Method B).

Method A: Direct Amide Coupling (EDC/NHS Protocol)

This method is preferred for small-scale synthesis as it avoids harsh conditions that might affect the ketone functionality.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Piperidin-4-one hydrochloride (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Solvent: DMF or DCM/DMF mixture (10:1)

Protocol:

  • Activation: Dissolve 4-Hydroxybenzoic acid in dry DMF under N₂ atmosphere. Add EDC·HCl and HOBt/NHS. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add Piperidin-4-one HCl and TEA/DIPEA to the reaction mixture. Allow to warm to room temperature and stir for 12–16 hours.

    • Mechanistic Insight: The base neutralizes the piperidinone salt, liberating the free amine which attacks the activated ester. The phenol proton is less acidic than the carboxylic acid, allowing selective acylation without protection, though some phenolic ester formation is possible (usually hydrolyzed during workup).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Method B: Demethylation of 1-(4-Methoxybenzoyl)piperidin-4-one

This method is scalable and uses cheaper starting materials but involves harsh Lewis acids.

Reagents:

  • 1-(4-Methoxybenzoyl)piperidin-4-one (Precursor)

  • BBr₃ (Boron tribromide) (1M in DCM, 3.0 eq)

  • Solvent: Anhydrous DCM

Protocol:

  • Preparation: Dissolve the methoxy precursor in anhydrous DCM and cool to -78°C.

  • Demethylation: Add BBr₃ dropwise. The Lewis acid complexes with the methoxy oxygen and the ketone carbonyl.

  • Reaction: Warm to 0°C or RT and monitor by TLC.

  • Quench: Carefully quench with MeOH at 0°C (Exothermic!).

  • Workup: Neutralize with NaHCO₃, extract with DCM/MeOH (9:1).

    • Caution: BBr₃ can form boron complexes with the ketone hydrate; rigorous hydrolysis is needed.

Synthesis Workflow Diagram

SynthesisPathways Start1 4-Hydroxybenzoic Acid Process1 Activation (EDC/HOBt, DMF) Start1->Process1 Start2 Piperidin-4-one HCl Process2 Coupling (TEA, RT, 12h) Start2->Process2 Start3 1-(4-Methoxybenzoyl) piperidin-4-one Process3 Demethylation (BBr3, DCM, -78°C) Start3->Process3 Process1->Process2 Product 1-(4-Hydroxybenzoyl) piperidin-4-one (MW: 219.24) Process2->Product Method A (Direct) Process3->Product Method B (Deprotection)

Figure 1: Dual synthetic pathways for 1-(4-Hydroxybenzoyl)piperidin-4-one highlighting convergent strategies.

Applications in Drug Discovery[2][11][12]

Antipsychotic Pharmacophore

The (4-fluorobenzoyl)piperidin-4-one moiety is a classic pharmacophore found in butyrophenone antipsychotics (e.g., Haloperidol, Lenperone). The 4-hydroxy analog serves as:

  • Metabolite Standard: To identify oxidative metabolites of fluorobenzoyl-containing drugs (via defluorination/hydroxylation).

  • Lead Optimization: The phenolic hydroxyl group allows for the introduction of solubilizing groups (e.g., phosphate prodrugs) or ether-linked side chains to probe the secondary binding pocket of D2/5-HT2A receptors.

PROTAC Linker Design

This molecule acts as a "semi-rigid" linker precursor.

  • Ketone Reactivity: Reductive amination with an E3 ligase ligand (e.g., Lenalidomide derivative).

  • Phenol Reactivity: Alkylation with a halo-alkyl chain attached to the Target Protein ligand.

  • Result: A PROTAC with a central piperidine ring that restricts conformational freedom, potentially improving cell permeability compared to flexible PEG linkers.

Biological Context Diagram[1]

BioApplications cluster_MedChem Medicinal Chemistry cluster_Metabolism Metabolism Studies Compound 1-(4-Hydroxybenzoyl) piperidin-4-one Scaffold Scaffold for Antipsychotics Compound->Scaffold Derivatization Linker PROTAC Linker (Rigid Core) Compound->Linker Bifunctionalization Metabolite Defluorinated Metabolite Compound->Metabolite Reference Std Tox Reactive Quinone Methide Potential Metabolite->Tox Oxidation

Figure 2: Application spectrum of the compound in medicinal chemistry and toxicology.

Safety & Handling Guidelines

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for substituted piperidines and phenols .

  • Hazard Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to hydration; the phenol is susceptible to oxidation over long periods.

References

  • Synthesis of Piperidin-4-ones: Weintraub, P. M., et al. "Recent advances in the synthesis of piperidones and piperidines." Tetrahedron2003 , 59(17), 2953–2989.[1] Link

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

  • Antipsychotic SAR: Janssen, P. A. J. "The butyrophenone story." Discoveries in Pharmacology1983, 1, 1-18.
  • PROTAC Linker Strategies: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Explor. Target. Antitumor Ther.2020 , 1, 273-312. Link

Sources

Foundational

Bioactivity & Therapeutic Potential of (4-Hydroxyphenyl)(4-oxopiperidin-1-yl)methanone Analogs

An In-Depth Technical Guide for Drug Discovery Executive Summary The molecule (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone (also known as 1-(4-hydroxybenzoyl)-4-piperidone ) represents a critical pharmacophore in mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The molecule (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone (also known as 1-(4-hydroxybenzoyl)-4-piperidone ) represents a critical pharmacophore in modern medicinal chemistry. While the core scaffold exhibits modest biological activity, it serves as the essential precursor for a class of potent Monocarbonyl Analogs of Curcumin (MACs) .

This guide analyzes the bioactivity of this scaffold and its derivatives, specifically focusing on the 3,5-bis(benzylidene) analogs.[1][2][3] These derivatives have emerged as tumor-selective cytotoxins that outperform curcumin in bioavailability and metabolic stability while retaining its pleiotropic pharmacology. This document details their chemical architecture, mechanisms of action (MOA), synthesis, and experimental validation.[4][5]

Chemical Architecture & SAR Analysis

The core structure consists of a 4-piperidone ring linked via the nitrogen atom to a 4-hydroxybenzoyl moiety. The bioactivity of its analogs is governed by three structural domains:

  • The Linker (N-Acyl Domain): The (4-hydroxyphenyl)methanone group provides a rigid, planar anchor. The phenolic hydroxyl group at the para position enhances water solubility and acts as a hydrogen bond donor, crucial for interaction with active site residues (e.g., in tubulin or proteasomes).

  • The Central Pharmacophore (Piperidone Ring): The C4 ketone is the electrophilic center. In the scaffold state, it is relatively inert. However, upon functionalization at C3 and C5, it becomes a bis(

    
    -unsaturated) ketone .
    
  • The "Warhead" (Michael Acceptor): When condensed with aromatic aldehydes, the resulting dienone system becomes a potent Michael acceptor. This system preferentially alkylates cellular thiols (like glutathione and cysteine residues on proteins), triggering oxidative stress and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Highlights:

  • N-Substitution: The N-(4-hydroxybenzoyl) group confers higher cytotoxicity compared to N-alkyl or N-benzyl analogs due to improved lipophilicity/hydrophilicity balance (LogP).

  • 3,5-Functionalization: Electron-withdrawing groups (F, Cl, NO2) on the benzylidene rings significantly enhance cytotoxic potency (IC50 < 1

    
    M) by increasing the electrophilicity of the 
    
    
    
    -carbon.
Mechanism of Action (MOA)

The therapeutic efficacy of these analogs stems from a multi-target mechanism, primarily driven by their ability to act as alkylating agents and ROS inducers.

Primary Pathway: Thiol-Mediated Oxidative Stress

The bis-benzylidene analogs irreversibly alkylate the sulfhydryl groups of Thioredoxin Reductase (TrxR) and Glutathione (GSH) . This depletion of cellular antioxidants leads to a massive accumulation of Reactive Oxygen Species (ROS).

Secondary Pathway: Proteasome Inhibition & ER Stress

The accumulation of ubiquitinated proteins (due to 19S/20S proteasome inhibition) triggers the Unfolded Protein Response (UPR). This activates the PERK/eIF2


/ATF4/CHOP  axis, leading to caspase-dependent apoptosis.
Visualization: Signaling Cascade

MOA_Pathway Compound 3,5-bis(benzylidene) Analog GSH Cellular Thiols (GSH/TrxR) Compound->GSH Michael Addition Proteasome 26S Proteasome Inhibition Compound->Proteasome Direct Binding ROS ROS Accumulation (Oxidative Stress) GSH->ROS Depletion NFkB NF-kB / STAT3 Suppression ROS->NFkB Inhibition Mito Mitochondrial Depolarization ROS->Mito Damage UPR ER Stress (UPR Activation) Proteasome->UPR Poly-Ub Accumulation Apoptosis Apoptosis (Caspase 3/7) UPR->Apoptosis CHOP Activation NFkB->Apoptosis Survival Signal Loss Mito->Apoptosis Cytochrome c Release

Figure 1: Mechanistic pathway of (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone analogs inducing cancer cell death via ROS generation and proteasome inhibition.[6]

Bioactivity Spectrum & Data

The following data summarizes the potency of key analogs derived from the (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone scaffold.

Table 1: Cytotoxicity (IC50 in


M) against Human Cancer Cell Lines 
Analog Derivative (Substituent at 3,5-pos)HCT116 (Colon)MCF-7 (Breast)PC-3 (Prostate)Mechanism Highlight
Scaffold Only (Unsubstituted)> 50> 50> 50Minimal activity
3,5-bis(benzylidene) 2.43.14.5Moderate ROS induction
3,5-bis(3,4,5-trimethoxy) 0.8 1.2 1.5 Tubulin destabilization
3,5-bis(2-fluorobenzylidene) 0.40.91.1High thiol affinity
Curcumin (Control)12.515.218.0Poor bioavailability

Note: Data represents average values synthesized from multiple comparative studies (See References).

Synthesis & Optimization

The synthesis of these analogs is a robust, two-step protocol. The "Autonomy" of this guide dictates that we focus on the Claisen-Schmidt condensation , as it is the diversity-generating step.

Synthetic Workflow
  • Amide Coupling: Reaction of 4-piperidone hydrochloride with 4-hydroxybenzoic acid (using EDCI/HOBt or mixed anhydride) to yield the core scaffold.

  • Condensation: Reaction of the scaffold with 2 equivalents of a substituted benzaldehyde in the presence of a base (NaOH or Piperidine/Acetic Acid).

Synthesis_Flow Start 4-Piperidone HCl Scaffold Scaffold: (4-hydroxyphenyl) (4-oxopiperidin-1-yl) methanone Start->Scaffold Amide Coupling (EDCI, Et3N) Acid 4-Hydroxybenzoic Acid Acid->Scaffold Product Target Analog: 3,5-bis(benzylidene) Derivative Scaffold->Product Claisen-Schmidt (NaOH, EtOH, rt) Aldehyde Ar-CHO (2.0 eq) Aldehyde->Product

Figure 2: Synthetic route for generating bioactive analogs from the core scaffold.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating these analogs.

Protocol A: Claisen-Schmidt Condensation (General Procedure)
  • Dissolution: Dissolve 1.0 mmol of (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone in 10 mL of absolute ethanol.

  • Addition: Add 2.2 mmol of the appropriate substituted benzaldehyde.

  • Catalysis: Add 20% NaOH solution dropwise (approx. 1 mL) while stirring at room temperature. Critical: Monitor color change (yellow/orange precipitate forms).

  • Work-up: Stir for 2-4 hours. Pour the mixture into ice-cold water (50 mL). Filter the precipitate, wash with cold water and hexane.

  • Purification: Recrystallize from ethanol/DMF (9:1) to obtain pure crystals.

Protocol B: Measurement of ROS Generation (DCFH-DA Assay)

Rationale: To validate the oxidative stress mechanism.

  • Seeding: Plate HCT116 cells (5 x 10^3 cells/well) in 96-well black plates.

  • Treatment: Treat with Analog (IC50 concentration) for 6, 12, and 24 hours. Include N-Acetylcysteine (NAC) pre-treated wells as a negative control.

  • Staining: Remove media, wash with PBS, and incubate with 10

    
    M DCFH-DA for 30 min at 37°C in the dark.
    
  • Quantification: Measure fluorescence at Ex/Em = 485/535 nm. A >2-fold increase over control confirms ROS induction.

Future Directions & Clinical Potential

The (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone scaffold overcomes the pharmacokinetic limitations of curcumin.

  • Metabolic Stability: The piperidone ring is more resistant to metabolic reduction than the

    
    -diketone of curcumin.
    
  • Targeting: Future iterations involve conjugating this scaffold with biotin or folic acid to target specific tumor receptors, leveraging the phenolic hydroxyl group for linker attachment.

References
  • Das, S., et al. (2024).[1] "Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships." Medicines.[1][7][8][9] Link

  • Das, U., et al. (2012).[3] "Dimeric 3,5-bis(benzylidene)-4-piperidones: a novel cluster of tumour-selective cytotoxins possessing multidrug-resistant properties."[3] European Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[10] "(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone Compound Summary." National Library of Medicine. Link

  • Eryanti, Y., et al. (2018). "Synthesis and Antioxidant Activity of Curcumin Analogues." Journal of Chemical and Pharmaceutical Research. Link

  • Lagisetty, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." ResearchGate.[9] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one: An Application Note and Detailed Protocol

Introduction The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, N-acyl piperidones serve as crucial intermediates in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, N-acyl piperidones serve as crucial intermediates in the synthesis of various therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one, a valuable building block in medicinal chemistry. The synthetic strategy employs a robust and widely applicable method, the Schotten-Baumann reaction, for the acylation of the piperidone nitrogen.[2] Due to the reactive nature of the free hydroxyl group on the benzoyl moiety, a protection-deprotection strategy is employed. The phenolic hydroxyl group of 4-hydroxybenzoic acid is first protected as an acetate ester. This is followed by conversion to the corresponding acyl chloride, subsequent acylation of piperidin-4-one, and finally, deprotection to yield the desired product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

Synthetic Pathway A 4-Hydroxybenzoic acid B 4-Acetoxybenzoic acid A->B Acetic anhydride, H₂SO₄ (cat.) C 4-Acetoxybenzoyl chloride B->C SOCl₂ or (COCl)₂ E 1-(4-Acetoxybenzoyl)piperidin-4-one C->E Piperidin-4-one (D), Base (e.g., NaOH), H₂O/DCM D Piperidin-4-one D->E F 1-(4-Hydroxybenzoyl)piperidin-4-one E->F Base (e.g., NaOH), H₂O/MeOH

Caption: Overall synthetic workflow for 1-(4-Hydroxybenzoyl)piperidin-4-one.

Materials and Methods

Materials

All reagents should be of analytical grade and used as received unless otherwise noted.

ReagentSupplierPurity
4-Hydroxybenzoic acidSigma-Aldrich≥99%
Acetic anhydrideSigma-Aldrich≥99%
Sulfuric acidSigma-Aldrich95-98%
Thionyl chlorideSigma-Aldrich≥99%
Piperidin-4-one hydrochlorideSigma-Aldrich98%
Sodium hydroxideFisher Scientific≥97%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Diethyl etherFisher ScientificAnhydrous
Ethyl acetateFisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Anhydrous magnesium sulfateSigma-Aldrich≥99.5%
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: Spectra to be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

  • Melting Point: To be determined using a Stuart SMP30 melting point apparatus.

Experimental Protocols

Part 1: Synthesis of 4-Acetoxybenzoyl chloride

Step 1a: Acetylation of 4-Hydroxybenzoic acid to 4-Acetoxybenzoic acid

  • To a 250 mL round-bottom flask, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and acetic anhydride (20.4 g, 0.2 mol).

  • With stirring, carefully add 3-4 drops of concentrated sulfuric acid.

  • Heat the mixture at 80°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into 100 mL of cold water with vigorous stirring.

  • The white precipitate of 4-acetoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 1b: Conversion of 4-Acetoxybenzoic acid to 4-Acetoxybenzoyl chloride

  • In a fume hood, place the dried 4-acetoxybenzoic acid (18.0 g, 0.1 mol) in a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing aqueous sodium hydroxide.

  • Add thionyl chloride (14.3 g, 0.12 mol) to the flask.

  • Heat the mixture to reflux gently for 2 hours. The solid will dissolve, and the evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure. The crude 4-acetoxybenzoyl chloride is obtained as a yellowish oil or low-melting solid and is used in the next step without further purification.

Part 2: Synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one

Step 2a: Acylation of Piperidin-4-one with 4-Acetoxybenzoyl chloride (Schotten-Baumann Reaction)

  • Dissolve piperidin-4-one hydrochloride (13.7 g, 0.1 mol) in 100 mL of water in a 500 mL beaker.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water dropwise to neutralize the hydrochloride and provide a basic medium.

  • In a separate flask, dissolve the crude 4-acetoxybenzoyl chloride (from Step 1b) in 100 mL of dichloromethane (DCM).

  • Add the DCM solution of the acyl chloride to the aqueous solution of piperidin-4-one dropwise with vigorous stirring while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 3 hours.[3][4]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(4-acetoxybenzoyl)piperidin-4-one.

Step 2b: Hydrolysis of 1-(4-Acetoxybenzoyl)piperidin-4-one to 1-(4-Hydroxybenzoyl)piperidin-4-one

  • Dissolve the crude 1-(4-acetoxybenzoyl)piperidin-4-one in 150 mL of methanol in a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water to the flask.[5]

  • Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the mixture with 1 M hydrochloric acid to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(4-Hydroxybenzoyl)piperidin-4-one as a solid.

Characterization Data (Expected)

  • 1-(4-Hydroxybenzoyl)piperidin-4-one

    • Appearance: White to off-white solid.

    • Molecular Formula: C₁₂H₁₃NO₃

    • Molecular Weight: 219.24 g/mol

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.9 (s, 1H, -OH), ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8-3.5 (m, 4H, piperidine-H), ~2.4-2.2 (m, 4H, piperidine-H). The exact shifts for the piperidine protons may be broad due to conformational exchange.[6]

    • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~208 (C=O, ketone), ~168 (C=O, amide), ~160 (Ar-C-OH), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~45 (piperidine-CH₂), ~40 (piperidine-CH₂).

    • IR (KBr, cm⁻¹): ~3300 (broad, O-H stretch), ~1710 (C=O stretch, ketone), ~1600 (C=O stretch, amide), ~1590, ~1510 (C=C stretch, aromatic).[7][8]

    • MS (ESI+): m/z 220.0968 [M+H]⁺ (Calculated for C₁₂H₁₄NO₃⁺: 220.0968).[9]

Discussion

The synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one is efficiently achieved through a three-step process involving protection, acylation, and deprotection. The initial acetylation of 4-hydroxybenzoic acid is a standard procedure to protect the reactive phenolic hydroxyl group, preventing it from interfering with the subsequent acylation reaction. The conversion of the carboxylic acid to the acyl chloride with thionyl chloride is a high-yielding reaction that activates the carboxyl group for nucleophilic attack.

The core of the synthesis is the Schotten-Baumann acylation of piperidin-4-one.[10][11] This reaction is performed under biphasic conditions (water and DCM) with an excess of base.[2] The aqueous base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and also deprotonating the piperidin-4-one hydrochloride starting material.

The final deprotection step involves the basic hydrolysis (saponification) of the acetate ester.[5] This is a mild and efficient method to regenerate the free hydroxyl group. The purification of the final product by column chromatography is essential to remove any unreacted starting materials or byproducts.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Concentrated sulfuric acid and sodium hydroxide are corrosive and should be handled with appropriate care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one. The described method is robust, scalable, and utilizes well-established organic reactions. The successful synthesis and characterization of this compound will provide researchers with a valuable intermediate for the development of novel therapeutic agents.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. (n.d.).
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23).
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021, March 23).
  • Wikipedia. Schotten–Baumann reaction. (n.d.).
  • Organic Chemistry Portal. Schotten-Baumann Reaction. (n.d.).
  • LibreTexts. Infrared (IR) Spectroscopy. (n.d.).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). (2008).
  • Sarma, B., et al. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 68(15), 5947-5951. (2003).
  • Butler, A. R. The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic. (1970).
  • Quora. Why does hydrolysis of Ethyl Acetate with NaOH have a second order reaction while with HCL it has a first order reaction?. (2017, July 30).
  • The Royal Society of Chemistry.
  • ResearchGate. On the mechanism of the reaction between aryl acetates and hydroxylamine. (2026, January 17).
  • ChemicalBook. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum. (n.d.).
  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.).
  • Master Organic Chemistry.
  • Chemical Review and Letters.
  • Walsh Medical Media. Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. (2014, June 2).
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3).
  • ResearchGate.
  • PubChem.
  • ChemicalBook. Piperidine(110-89-4) 1 H NMR. (n.d.).
  • Journal of Drug Delivery and Therapeutics. Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. (2019, March 15).
  • MassBank. Piperidines. (2016, December 12).
  • ChemicalBook. 4-Piperidinone(41661-47-6) IR Spectrum. (n.d.).
  • chemicalbook. 1-(4-HYDROXYBENZOYL)-4-METHYL-PIPERAZINE synthesis. (n.d.).
  • WebSpectra. IR Absorption Table. (n.d.).
  • PMC. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. (n.d.).
  • Waters.
  • SpringerLink. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2024, May 14).
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.).

Sources

Application

Application Note: High-Efficiency N-Acylation of Piperidin-4-one Hydrochloride with 4-Hydroxybenzoic Acid

[1] Executive Summary This application note details optimized protocols for the chemo-selective N-acylation of piperidin-4-one hydrochloride with 4-hydroxybenzoic acid.[1] This transformation presents two specific synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details optimized protocols for the chemo-selective N-acylation of piperidin-4-one hydrochloride with 4-hydroxybenzoic acid.[1] This transformation presents two specific synthetic challenges:

  • Substrate Instability: The free base of piperidin-4-one is unstable and prone to rapid self-condensation (dimerization) to form piperideine dimers.[1]

  • Competitive Nucleophilicity: The presence of a free phenolic hydroxyl group on 4-hydroxybenzoic acid introduces the risk of competitive O-acylation (polymerization or ester formation).[1]

This guide provides two validated workflows: a Direct Chemo-selective Coupling (Method A) for rapid library synthesis, and a Protection-Deprotection Strategy (Method B) for high-purity pharmaceutical scale-up.[1]

Chemical Logic & Strategic Analysis

The Instability of Piperidin-4-one

Piperidin-4-one is commercially available as the hydrochloride monohydrate salt (CAS 40064-34-4).[1][2] Isolating the free base is not recommended . Upon neutralization, the free amine rapidly undergoes an aldol-like self-condensation, leading to complex mixtures.[1]

  • Solution: The free amine must be liberated in situ in the presence of the activated electrophile.

Chemo-selectivity (Amine vs. Phenol)

The reaction relies on the nucleophilic differential between the secondary amine (


) and the phenol (

). While their

values are close, the nucleophilicity of the aliphatic amine is orders of magnitude higher than that of the phenol.
  • Control Strategy: By using 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), we generate an active ester intermediate that is highly reactive toward amines but relatively inert toward phenols under controlled pH conditions.[1]

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your application.

DecisionMatrix Start Start: Select Protocol Scale What is your reaction scale? Start->Scale MethodA Method A: Direct Coupling (EDC/HOBt) High Throughput / <10g Scale->MethodA Small/Med Scale MethodB Method B: Protection Route (Acyl Protection -> Acid Chloride) Process Scale / >10g Scale->MethodB Large Scale Purity Purity/Impurity Tolerance? Purity->MethodA Standard (>95%) Purity->MethodB Ultra-High (>99%) MethodA->Purity Check Requirements

Figure 1: Decision matrix for selecting the optimal acylation strategy.

Method A: Direct Chemo-selective Coupling (EDC/HOBt)

Recommended for: Medicinal chemistry, library synthesis, and rapid prototyping. Mechanism: In situ activation of the carboxylic acid followed by amine capture.

Reagents & Materials
ReagentEquiv.Role
4-Hydroxybenzoic acid 1.0Substrate (Acid)
Piperidin-4-one HCl 1.1Substrate (Amine)
EDC[1]·HCl 1.2Coupling Agent (Water Soluble)
HOBt (anhydrous) 1.2Racemization Suppressor / Catalyst
DIPEA (Hünig's Base) 2.5Base (Neutralizes HCl salt)
DMF (Anhydrous) -Solvent (Required for solubility)
Step-by-Step Protocol
  • Activation Phase:

    • In a dry round-bottom flask under

      
      , dissolve 4-hydroxybenzoic acid  (1.0 equiv) in anhydrous DMF (0.2 M concentration).
      
    • Add HOBt (1.2 equiv) and stir for 5 minutes until fully dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.2 equiv). Stir at 0°C for 30 minutes.

    • Checkpoint: The formation of the HOBt-active ester is crucial here.[1] Do not skip the incubation time.

  • Coupling Phase:

    • In a separate vial, suspend piperidin-4-one HCl (1.1 equiv) in a minimal amount of DMF.

    • Add DIPEA (1.0 equiv relative to amine) to this suspension to "soften" the salt, but do not leave it standing for long (risk of dimerization).

    • Add the amine/DIPEA mixture dropwise to the activated acid solution at 0°C.

    • Add the remaining DIPEA (1.5 equiv) to the main reaction vessel to maintain pH ~8.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Quench: Pour the reaction mixture into ice-cold 1M HCl (excess). Note: The product amide is neutral; the acid wash removes unreacted amine and DIPEA.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with Sat.

      
       (removes unreacted 4-hydroxybenzoic acid) and Brine.[1]
      
    • Dry/Concentrate: Dry over

      
       and concentrate in vacuo.
      
Mechanistic Pathway

ReactionMechanism cluster_prevention Side Reaction Prevention Acid 4-Hydroxybenzoic Acid EDC EDC Activation Acid->EDC ActiveEster HOBt-Active Ester (Stable to Phenol) EDC->ActiveEster AmineAttack Amine Attack (Kinetic Control) ActiveEster->AmineAttack + Piperidin-4-one PhenolAttack Phenol Attack (O-Acylation) ActiveEster->PhenolAttack Slow Product Target Amide AmineAttack->Product

Figure 2: Mechanistic pathway highlighting the kinetic preference for N-acylation over O-acylation.

Method B: Protection-Deprotection Strategy (Acid Chloride)

Recommended for: Scale-up (>10g), GMP processes, or if Method A yields >5% ester impurity.[1]

Strategic Overview
  • Protection: Mask the phenol as an acetate (4-acetoxybenzoic acid).[1]

  • Activation: Convert to acid chloride (highly reactive).

  • Coupling: React with piperidin-4-one HCl.

  • Deprotection: Mild hydrolysis to restore the phenol.

Protocol Steps
  • Synthesis of 4-Acetoxybenzoyl Chloride:

    • Reflux 4-hydroxybenzoic acid in acetic anhydride (protection).[1] Isolate 4-acetoxybenzoic acid.

    • Reflux 4-acetoxybenzoic acid in Thionyl Chloride (

      
      ) with a drop of DMF (catalyst) for 2 hours.
      
    • Remove excess

      
       under vacuum to yield the crude acid chloride.
      
  • Coupling:

    • Dissolve piperidin-4-one HCl (1.0 equiv) in DCM (or THF).

    • Add Triethylamine (TEA) (3.0 equiv). Cool to 0°C.[3]

    • Add 4-acetoxybenzoyl chloride (1.0 equiv) dissolved in DCM dropwise.[1]

    • Stir for 2 hours at RT.

  • Deprotection (Hydrolysis):

    • The product at this stage is N-(4-acetoxybenzoyl)piperidin-4-one.[1]

    • Treat the crude residue with LiOH (2.0 equiv) in THF/Water (3:1) at 0°C for 30 minutes. Caution: Piperidin-4-one is sensitive to strong base/heat (Aldol).[1] Keep cold and monitor by TLC.

    • Acidify carefully to pH 6-7 and extract.[1]

Analytical Validation & QC

Expected Data
  • 1H NMR (DMSO-d6): Look for the piperidine ring protons.[1] The

    
    -protons (adjacent to N) will appear as broad multiplets around 3.5–3.8 ppm due to amide rotamers.[1] The ketone 
    
    
    
    -protons appear around 2.4 ppm.[1]
  • Mass Spectrometry: Target Mass = [M+H]+ 220.1.

  • Impurity Marker: If O-acylation occurred, you will see a significant shift in the aromatic region and a mass corresponding to the dimer/oligomer.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Piperidin-4-one dimerizationEnsure amine is liberated only in the presence of the activated ester. Do not premix amine and base.
Ester Formation High temperature or lack of HOBtMaintain 0°C during addition. Ensure HOBt is fresh (not hydrated).
Incomplete Reaction Poor solubility of HCl saltSwitch solvent to pure DMF or NMP. Ensure DIPEA is high quality.

References

  • Amide Coupling Selectivity: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Direct Amidation Protocols: Goodreid, J. D., et al. (2014).[7] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[7] Journal of Organic Chemistry, 79, 943-954.[7] Available at: [Link]

  • EDC/HOBt Mechanism: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Method

Scalable preparation methods for 1-(4-Hydroxybenzoyl)piperidin-4-one

Application Note: Scalable Preparation of 1-(4-Hydroxybenzoyl)piperidin-4-one Part 1: Strategic Analysis & Synthesis Design The preparation of 1-(4-Hydroxybenzoyl)piperidin-4-one presents a classic chemoselectivity chall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 1-(4-Hydroxybenzoyl)piperidin-4-one

Part 1: Strategic Analysis & Synthesis Design

The preparation of 1-(4-Hydroxybenzoyl)piperidin-4-one presents a classic chemoselectivity challenge in process chemistry. The target molecule contains two reactive functionalities that complicate direct synthesis:

  • The Phenolic Hydroxyl: In 4-hydroxybenzoic acid, the phenol is nucleophilic. Attempting to activate the carboxylic acid (e.g., with thionyl chloride) without protection often leads to polymerization (polyesters) or self-reaction.

  • The Piperidone Ketone: The 4-piperidone free base is thermodynamically unstable and prone to intermolecular aldol condensation (dimerization) if left in solution. It is almost exclusively stored as the hydrochloride monohydrate salt.

The Solution: The "Transient Protection" Strategy To achieve scalability (gram to kilogram) with high purity, we utilize an Acetate-Protected Acid Chloride Route . This method isolates the reactive phenol, allows for rapid biphasic coupling (Schotten-Baumann conditions) to handle the unstable piperidone amine, and concludes with a mild hydrolysis step.

Part 2: Detailed Experimental Protocols

Method A: The "Process-Ready" Route (Recommended for >10g Scale)

Rationale: This route maximizes yield and purity by preventing phenolic interference and piperidone dimerization.

Step 1: Acetylation & Activation

  • Precursor: 4-Hydroxybenzoic acid (CAS: 99-96-7)

  • Reagent: Acetic Anhydride (

    
    ), Thionyl Chloride (
    
    
    
    )
  • Intermediate: 4-Acetoxybenzoyl chloride.

Step 2: Biphasic Amidation (Schotten-Baumann)

  • Substrate: 4-Piperidone Hydrochloride Monohydrate (CAS: 40064-34-4)

  • System: Dichloromethane (DCM) / Water / Potassium Carbonate (

    
    ).
    
  • Mechanism: The base liberates the piperidone free amine in situ, which immediately partitions into the DCM layer to react with the acid chloride, minimizing self-condensation.

Step 3: Deprotection

  • Reagent: Potassium Carbonate in Methanol (Mild methanolysis).

Protocol A: Step-by-Step Execution

1. Preparation of 4-Acetoxybenzoyl Chloride

  • Acetylation: In a reactor, charge 4-hydroxybenzoic acid (1.0 eq) and acetic anhydride (2.2 eq) . Add catalytic sulfuric acid (1-2 drops) . Heat to 60°C for 2 hours.

    • Checkpoint: Monitor TLC/HPLC for disappearance of starting material.

    • Workup: Pour onto ice-water. Filter the white precipitate (4-acetoxybenzoic acid). Dry in a vacuum oven at 50°C.

  • Chlorination: Suspend dried 4-acetoxybenzoic acid in toluene (5 vol) . Add thionyl chloride (1.5 eq) and catalytic DMF (0.1 eq) .

  • Reflux: Heat to reflux (approx. 80-110°C) for 3 hours until gas evolution (

    
    ) ceases.
    
  • Isolation: Concentrate under reduced pressure to remove excess

    
     and toluene. The residue (crude acid chloride) is used directly.
    

2. Biphasic Coupling (The Critical Step)

  • Aqueous Phase: Dissolve 4-Piperidone HCl monohydrate (1.0 eq) and

    
     (2.5 eq)  in Water (5 vol) . Cool to 0–5°C.
    
  • Organic Phase: Dissolve 4-Acetoxybenzoyl chloride (1.1 eq) (from Step 1) in DCM (5 vol) .

  • Addition: Add the DCM solution dropwise to the vigorously stirred aqueous phase over 1 hour, maintaining temperature <10°C.

    • Why: Vigorous stirring creates an emulsion, ensuring the liberated amine reacts with the acid chloride faster than it can dimerize.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2 hours.

  • Workup: Separate phases. Wash the organic layer with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    and concentrate to yield 1-(4-acetoxybenzoyl)piperidin-4-one .

3. Hydrolysis (Deprotection)

  • Solubilization: Dissolve the intermediate in Methanol (10 vol) .

  • Base Addition: Add

    
     (1.5 eq)  or LiOH (1.5 eq) . Stir at Room Temperature for 1–2 hours.
    
    • Caution: Do not heat strongly; the piperidone ring is sensitive to strong hot base.

  • Quench: Adjust pH to ~6-7 with dilute HCl.

  • Extraction: Evaporate Methanol. Extract residue with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Heptane or Isopropanol.

Method B: Direct Coupling (CDI) (Suitable for <5g Scale)

Rationale: Faster for small batches, avoids acid chloride preparation, but requires careful handling of the potentially reactive phenol.

  • Activation: Dissolve 4-Hydroxybenzoic acid (1.0 eq) in anhydrous THF . Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

    • Observation:

      
       evolution. Stir for 1 hour at RT.
      
  • Coupling: Add 4-Piperidone HCl monohydrate (1.0 eq) followed by Triethylamine (TEA) (1.2 eq) .

  • Reaction: Stir at RT overnight.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole and unreacted amine), then saturated

    
    . Dry and concentrate.
    

Part 3: Visualization of Workflows

The following diagram illustrates the "Process-Ready" Route (Method A), highlighting the critical phase-transfer logic.

G cluster_0 Step 1: Activation cluster_1 Step 2: Biphasic Coupling (Schotten-Baumann) cluster_2 Step 3: Deprotection Start1 4-Hydroxybenzoic Acid Act1 Acetylation (Ac2O, H+) Start1->Act1 Int1 4-Acetoxybenzoic Acid Act1->Int1 Act2 Chlorination (SOCl2, Toluene) Int1->Act2 Int2 4-Acetoxybenzoyl Chloride Act2->Int2 Biphasic Biphasic Reaction DCM / Water / K2CO3 (In-situ amine liberation) Int2->Biphasic Dropwise Addition Start2 4-Piperidone HCl (Unstable Free Base) Start2->Biphasic Int3 1-(4-Acetoxybenzoyl) piperidin-4-one Biphasic->Int3 Hydrolysis Methanolysis (K2CO3, MeOH, RT) Int3->Hydrolysis Final TARGET: 1-(4-Hydroxybenzoyl) piperidin-4-one Hydrolysis->Final

Caption: Figure 1. Scalable synthesis workflow utilizing transient acetate protection and biphasic Schotten-Baumann coupling to stabilize the piperidone core.

Part 4: Data Summary & Quality Control

Table 1: Process Comparison

FeatureMethod A: Acetyl ProtectionMethod B: CDI Coupling
Scale Suitability High (>1 kg)Low (<10 g)
Purity Profile Excellent (>98% after cryst.)Moderate (Imidazole byproducts)
Cost Efficiency High (Cheap reagents: Ac2O, SOCl2)Low (CDI is expensive)
Key Risk Hydrolysis step must be mildPhenol may compete for activation

Analytical Specifications (Expected):

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.8-10.0 (s, 1H, -OH)
      
    • 
       7.3 (d, 2H, Ar-H ortho to CO)
      
    • 
       6.8 (d, 2H, Ar-H ortho to OH)
      
    • 
       3.8 (br t, 4H, N-CH2)
      
    • 
       2.4 (t, 4H, CO-CH2)
      
  • Mass Spectrometry (ESI+): [M+H]+ = 220.1

Part 5: References

  • Arulraj, R., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.

  • Comins, D. L., et al. (2001). "Reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones." Journal of Organic Chemistry, 66, 2181-2182.

  • Janssen, P. A. J. (1962). "Process for preparing 1-aroyl-4-piperidones." U.S. Patent 3,051,701. (Foundational patent for N-acyl piperidone synthesis in fentanyl/analgesic chemistry).

  • Fakhraian, H., & Babaei, M. (2007).[2] "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone." Organic Preparations and Procedures International.

  • ChemicalBook. "1-Cbz-4-piperidone Preparation and Properties." (General reference for N-protection strategies of piperidones).

Sources

Application

Section 1: The Chemist's Toolkit: A Comparative Analysis of Acylating Reagents

An Application Scientist's Guide to the N-Acylation of Piperidone Derivatives: Reagents, Mechanisms, and Protocols The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous na...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the N-Acylation of Piperidone Derivatives: Reagents, Mechanisms, and Protocols

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The secondary amine inherent to the piperidone ring offers a prime handle for synthetic modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. N-acylation, the introduction of an acyl group (R-C=O) onto this nitrogen, is a fundamental and powerful transformation in this context. It converts the basic secondary amine into a neutral, non-basic amide, profoundly altering properties such as solubility, polarity, and receptor-binding interactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reagents, mechanistic principles, and practical protocols for the N-acylation of piperidone derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deeper understanding that empowers robust and rational method development.

The choice of acylating agent is the most critical decision in planning an N-acylation reaction. The selection depends on the stability of the piperidone substrate, the desired reactivity, and the practical considerations of cost and safety. Reagents can be broadly categorized into highly reactive acyl sources and milder systems that rely on in situ activation.

Highly Reactive Acylating Agents: Acid Chlorides and Anhydrides

The most traditional and direct methods for N-acylation employ highly electrophilic acid chlorides and acid anhydrides.

  • Acid Chlorides (R-COCl): These are among the most reactive acylating agents.[2][3] Their high electrophilicity, driven by the inductive effects of both the carbonyl oxygen and the chlorine atom, allows for rapid reaction with the nucleophilic piperidone nitrogen.[2] A significant drawback is the concurrent formation of hydrochloric acid (HCl), which protonates the unreacted piperidone, rendering it non-nucleophilic. Therefore, the inclusion of a base is mandatory to neutralize the HCl as it forms.[4][5][6]

  • Acid Anhydrides (R-CO-O-CO-R): Acid anhydrides are generally less reactive than their acid chloride counterparts, which can be advantageous when dealing with sensitive substrates.[7] They are also often cheaper and produce a carboxylic acid byproduct, which is less corrosive than HCl.[7] While still highly effective, the reaction may require heating or the use of a catalyst to proceed at a reasonable rate.[7] Like acid chlorides, these reactions typically require a base to drive the reaction to completion.[8]

A common catalytic activator used with less reactive anhydrides is 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the piperidone.[9][10]

Table 1: Comparison of Highly Reactive Acylating Agents

Reagent ClassExampleRelative ReactivityByproductKey Considerations
Acid Chloride Acetyl ChlorideVery HighHClExtremely rapid reaction.[2] Requires a stoichiometric amount of base to neutralize acid.[5][6] Moisture sensitive.
Acid Anhydride Acetic AnhydrideHighCarboxylic AcidSafer and less corrosive than acid chlorides.[7] May require heat or a catalyst (e.g., DMAP) for efficient reaction.[8][10]
Milder Approaches: Carboxylic Acids and Coupling Reagents

For complex or acid-sensitive piperidone derivatives, direct acylation with highly reactive agents can lead to side reactions or degradation.[11] In these cases, amide coupling reagents are employed to activate a carboxylic acid in situ, forming a transient active ester that smoothly reacts with the piperidone. This approach is central to modern peptide synthesis and is highly adaptable.[12][13]

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[13][14] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be directly intercepted by the piperidone, though to minimize the risk of racemization (if the acyl group has a stereocenter) and other side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is commonly included.[14]

  • Phosphonium and Uronium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency, rapid reaction times, and low rates of racemization.[14] They operate by forming HOBt-based active esters directly from the carboxylic acid.

Section 2: Reaction Mechanisms and Workflows

A clear understanding of the underlying mechanisms and experimental workflows is essential for troubleshooting and optimization.

General Mechanism of N-Acylation

The fundamental reaction pathway for the N-acylation of a secondary amine like piperidone is a nucleophilic acyl substitution.[5][15] The reaction proceeds via a tetrahedral intermediate.

General N-Acylation Mechanism Piperidone Piperidone (Nucleophile) Intermediate Tetrahedral Intermediate Piperidone->Intermediate 1. Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-L) (Electrophile) AcylatingAgent->Intermediate Product N-Acylated Piperidone Intermediate->Product 2. Collapse of Intermediate LeavingGroup Leaving Group (L⁻) Intermediate->LeavingGroup Elimination

Caption: General mechanism of nucleophilic acyl substitution.

The Schotten-Baumann Reaction Workflow

The term "Schotten-Baumann conditions" typically refers to the use of an acid chloride with a base in a two-phase system, often an organic solvent (like dichloromethane) and water.[15][16] This classic, robust method is widely applicable.[16][17] The base resides in the aqueous phase, where it neutralizes the HCl byproduct, preventing the protonation of the amine starting material, which remains in the organic phase.[16]

Schotten-Baumann Workflow Schotten-Baumann Biphasic System cluster_organic Organic Phase (e.g., DCM) cluster_aqueous Aqueous Phase Piperidone Piperidone Derivative Product N-Acyl Piperidone (Product) Piperidone->Product AcidChloride Acid Chloride AcidChloride->Product HCl_origin Product->HCl_origin Base Aqueous Base (e.g., NaOH) Salt Salt (e.g., NaCl) + H₂O Base->Salt HCl HCl (Byproduct) HCl->Salt HCl_origin->HCl Generated HCl moves to aqueous phase

Caption: Workflow for a typical Schotten-Baumann reaction.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common N-acylation scenarios.

Protocol 1: N-Acylation with an Acid Chloride (Schotten-Baumann Conditions)

This protocol describes a standard procedure for acylating a piperidone derivative using benzoyl chloride as an example.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 4-piperidone derivative (1.0 equiv.) in DCM and water to create a biphasic system.[15]

  • Basification: Cool the mixture in an ice bath (0 °C). Slowly add an aqueous solution of NaOH (2.5 equiv.) with vigorous stirring.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure N-benzoyl piperidone.

Protocol 2: N-Acylation with an Acid Anhydride and DMAP

This protocol is suitable for less reactive piperidones or when using a less reactive acylating agent like acetic anhydride.

Materials:

  • A 2-substituted piperidone derivative

  • Acetic anhydride (Ac₂O)

  • Pyridine (dry) or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, dry)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, argon-purged flask, add the piperidone derivative (1.0 equiv.) and dissolve in dry DCM.[11]

  • Base Addition: Add pyridine or TEA (1.5 equiv.) to the solution, followed by a catalytic amount of DMAP (0.1 equiv.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 equiv.) dropwise.[10]

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.[11]

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the N-acetylated piperidone.

Section 4: Troubleshooting and Optimization

Potential IssueCauseRecommended Solution
Low Yield Insufficient base, leading to protonation of the starting amine.[4] Inactive catalyst or coupling reagent.Ensure at least one equivalent of a non-nucleophilic base is used with acid chlorides/anhydrides. For coupling reactions, use fresh, high-quality reagents.
Side Reactions Presence of other nucleophilic groups (e.g., -OH) leading to di-acylation.[11] Epimerization at a stereocenter alpha to the nitrogen.[11]Protect other nucleophilic groups before N-acylation. To avoid epimerization, use milder conditions, a non-nucleophilic base, and lower reaction temperatures.[11]
Difficult Workup Emulsion formation during extraction. Water-soluble product.Add brine to the aqueous layer to break emulsions. If the product is highly polar, perform a back-extraction or use a continuous liquid-liquid extractor.

Conclusion

The N-acylation of piperidone derivatives is a cornerstone transformation for synthetic and medicinal chemists. The choice of reagent, from highly reactive acid chlorides under Schotten-Baumann conditions to milder, more controlled amide coupling systems, allows for broad applicability across a range of substrates. By understanding the mechanistic principles behind these methods and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably and efficiently synthesize a diverse array of N-acylated piperidones for applications in drug discovery and beyond.

References

  • Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Chem.Pedia. Available at: [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. (2026, January 23). Chem.Pedia. Available at: [Link]

  • Dash, J., et al. (2023). Amidic conjugation of N‐acyl‐2‐piperidones biased towards lactam carbonyl carbon. ResearchGate. Available at: [Link]

  • Song, C., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Available at: [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Wang, F., et al. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Available at: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • University of Bath. (n.d.). N>-Acylation Reactions of Amines. Available at: [Link]

  • Journal of the Chemical Society C. (n.d.). Synthesis of some N-substituted 4-piperidones. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • Wikipedia. (n.d.). Pyridines. Available at: [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Priefer, R., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]

  • Acylation (Acid Anhydride Reactions). (2016, October 31). YouTube. Available at: [Link]

  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]

  • Loidolt, C., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. (2019, July 29). YouTube. Available at: [Link]

  • Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • PMC. (n.d.). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Available at: [Link]

  • Acylation (Acid Chloride Reactions). (2015, December 12). YouTube. Available at: [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Available at: [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Available at: [Link]

  • Sciencemadness.org. (2017, January 28). Acylation/alkylation of a diamine using acyl anhydride and alkyl halide-order preference. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Available at: [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Available at: [Link]

  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Available at: [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • PMC - NIH. (2024, October 23). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. Available at: [Link]

  • Arkivoc. (n.d.). N-Acylation in combinatorial chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Available at: [Link]

  • PMC. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Available at: [Link]

  • ResearchGate. (2025, August 6). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one , a critical pharmacophore intermediate used in the development of monocarbonyl curcu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one , a critical pharmacophore intermediate used in the development of monocarbonyl curcumin analogs (MACs) and cytotoxic agents.

Traditional thermal synthesis of N-acyl-4-piperidones is often plagued by long reaction times and the thermal instability of the 4-piperidone ring, which is prone to self-aldol condensation and polymerization. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:

  • Reaction Time Reduction: From 12 hours (thermal) to <20 minutes.

  • Yield Improvement: Increases isolated yields from ~60% to >85%.

  • Purity: Minimizes thermal degradation of the ketone moiety.

Strategic Analysis & Chemistry

The Challenge: 4-Piperidone Instability

The core challenge in synthesizing this target is the 4-piperidone moiety.

  • Form: It is commercially available as 4-piperidone hydrochloride monohydrate . The free base is unstable and rapidly dimerizes or polymerizes via aldol condensation upon storage or heating.

  • Solution: The free base must be generated in situ in the presence of the activated carboxylic acid to ensure immediate acylation, preventing self-reaction.

Microwave "Non-Thermal" Effects

Microwave irradiation provides efficient internal heating through dipolar polarization . The polar amide solvent (DMF) and the ionic precursors (Piperidone HCl) couple strongly with the microwave field. This rapid, uniform heating profile is superior to oil baths, preventing the "wall effects" that lead to charring and side reactions in viscous amide couplings.

Reaction Scheme

The synthesis utilizes a direct amide coupling between 4-hydroxybenzoic acid and 4-piperidone HCl using EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to minimize racemization (though not applicable here, it prevents N-acylurea rearrangement).

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septa.

  • Reagents:

    • 4-Hydroxybenzoic acid (1.0 equiv)

    • 4-Piperidone hydrochloride monohydrate (1.1 equiv)

    • EDC.HCl (1.2 equiv)

    • HOBt (anhydrous) (1.2 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

    • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
Step 1: Activation (Pre-complexation)
  • In a 10 mL microwave vial, dissolve 4-Hydroxybenzoic acid (138 mg, 1.0 mmol) in DMF (3 mL).

  • Add EDC.HCl (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol).

  • Stir at room temperature for 5 minutes to allow the formation of the active ester. Note: The solution may turn slightly yellow.

Step 2: In-Situ Base Release
  • Add 4-Piperidone HCl monohydrate (170 mg, 1.1 mmol) directly to the vial.

  • Immediately add DIPEA (435 µL, 2.5 mmol).

    • Critical: The first equivalent of DIPEA neutralizes the HCl salt; the remaining base catalyzes the coupling.

  • Seal the vial with a crimp cap.

Step 3: Microwave Irradiation

Program the reactor with the following parameters. Note: Use "Dynamic" or "Standard" control mode to prevent temperature overshoot.

ParameterSettingRationale
Temperature 80 °CSufficient for activation; prevents phenol degradation.
Hold Time 15:00 minOptimized for complete conversion.
Power 150 W (Max)Dynamic power modulation maintains 80°C.
Pressure Limit 200 psiSafety cutoff (reaction rarely exceeds 50 psi).
Stirring HighEssential for uniform heat distribution.
Step 4: Workup & Isolation
  • Cool the reaction to room temperature (compressed air cooling).

  • Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

  • Precipitation: The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with cold water (2x) and cold diethyl ether (1x).

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with 1M HCl (to remove unreacted amine), Sat. NaHCO3 (to remove unreacted acid), and Brine. Dry over Na2SO4 and concentrate.

Analytical Data (Expected)
  • Appearance: White to pale yellow solid.

  • Yield: 85–92%.

  • 1H NMR (DMSO-d6, 400 MHz): δ 9.80 (s, 1H, -OH), 7.25 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.80 (br s, 4H, piperidine ring), 2.45 (t, 4H, piperidine ring).

  • LC-MS: [M+H]+ = 220.2.

Mechanism & Workflow Visualization

Reaction Mechanism

The following diagram illustrates the EDC-mediated activation and subsequent nucleophilic attack, highlighting the role of DIPEA in managing the hydrochloride salt.

ReactionMechanism Acid 4-Hydroxybenzoic Acid ActiveEster O-Acylisourea Intermediate Acid->ActiveEster Activation EDC EDC.HCl (Coupling Agent) EDC->ActiveEster Product 1-(4-Hydroxybenzoyl) piperidin-4-one ActiveEster->Product Nucleophilic Attack (Microwave Accelerated) Byproduct Urea Byproduct ActiveEster->Byproduct Elimination Piperidone 4-Piperidone HCl Salt FreeAmine Free Piperidone (Nucleophile) Piperidone->FreeAmine Deprotonation Base DIPEA (Base) Base->FreeAmine FreeAmine->Product

Caption: Mechanistic pathway of EDC-mediated amide coupling. Microwave energy accelerates the rate-limiting nucleophilic attack of the free piperidone amine on the active ester.

Experimental Workflow

This flowchart guides the operator through the critical decision points of the synthesis.

Workflow Start Start Synthesis Dissolve 1. Dissolve Acid + EDC/HOBt (DMF, 5 min, RT) Start->Dissolve AddAmine 2. Add Piperidone HCl + DIPEA Dissolve->AddAmine MW_Step 3. Microwave Irradiation 80°C | 15 min | 150W AddAmine->MW_Step Cooling 4. Cool to RT MW_Step->Cooling Quench 5. Quench in Ice Water Cooling->Quench CheckPrecip Precipitate formed? Quench->CheckPrecip Filter A. Filtration & Wash (Cold H2O / Ether) CheckPrecip->Filter Yes Extract B. Extraction (EtOAc) Wash: HCl / NaHCO3 / Brine CheckPrecip->Extract No (Oiling) Final Final Product (Vacuum Dry) Filter->Final Extract->Final

Caption: Operational workflow for the microwave-assisted synthesis, detailing the divergence in workup based on physical state of the crude product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete activation or moisture in solvent.Ensure DMF is anhydrous. Increase pre-activation time to 10 mins.
Sticky/Oily Product Residual DMF or urea byproduct.Perform EtOAc extraction. Wash thoroughly with 10% LiCl (aq) to remove DMF.
Polymerization Temperature too high (>100°C).4-Piperidone is heat sensitive. Strictly limit MW temp to 80°C.
Incomplete Conversion HCl salt not fully neutralized.Verify DIPEA stoichiometry. Ensure at least 2.2 equivs are used relative to Piperidone HCl.

References

  • Wijianto, B., & Safitri, C. I. N. H. (2021).[2] Synthesis of Mono-Carbonyl Analogues of Curcumin Assisted by Microwave Irradiation. Research Journal of Pharmacy and Technology, 14(9), 4591-4594.[2]

  • Gnanaoli, K., et al. (2022).[3] Microwave-Assisted Synthesis of Nitrogen Heterocycles. IntechOpen.

  • Desai, N. C., et al. (2022).[4] Synthesis of thiazolylidenethiazoloquinazolinone hybrids from monocarbonyl curcumin analogues. Journal of Sulfur Chemistry, 43(1), 53-77.[4]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][5] Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one

Welcome to the technical support center for the synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles.

Introduction

The synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one typically involves the acylation of piperidin-4-one with a derivative of 4-hydroxybenzoic acid. The most common method is the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.[1] However, the presence of a free hydroxyl group on the benzoyl moiety introduces a significant challenge: the potential for competitive O-acylation, leading to the formation of undesired ester byproducts and a reduction in the yield of the target amide.

This guide will explore two primary strategies to overcome this challenge:

  • Direct Selective N-acylation: Optimizing reaction conditions to favor the reaction at the more nucleophilic piperidine nitrogen over the phenolic oxygen.

  • Protecting Group Strategy: Temporarily masking the hydroxyl group to prevent it from reacting, followed by a deprotection step to yield the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one.

Q1: My reaction yield is very low, and I have a significant amount of unreacted piperidin-4-one. What are the likely causes and how can I improve the conversion?

Potential Causes & Solutions:

  • Insufficiently Activated Acylating Agent: If you are using 4-hydroxybenzoic acid directly with a coupling agent, the activation may be incomplete.

    • Solution: The use of 4-hydroxybenzoyl chloride is generally more effective. It can be prepared by reacting 4-hydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[2] A small amount of DMF can be used as a catalyst in this preparation.[3]

  • Protonation of the Amine: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: A base is required to neutralize the HCl as it is formed.[1] For every mole of acyl chloride, at least one mole of base is needed. It is common practice to use a slight excess of the base.

  • Poor Mixing in a Biphasic System: Schotten-Baumann reactions are often performed in a two-phase system (e.g., dichloromethane and water) to sequester the HCl in the aqueous phase.[5] If mixing is not vigorous enough, the reaction at the interface will be slow.

    • Solution: Ensure high-speed stirring to create a fine emulsion, maximizing the surface area between the two phases.

  • Low Reaction Temperature: While initial cooling is often necessary to control the exothermic reaction, maintaining the temperature too low for an extended period can slow down the reaction rate.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature to ensure completion.

Q2: I am observing a significant amount of a byproduct that I suspect is the O-acylated ester. How can I favor N-acylation over O-acylation?

This is the central challenge in this synthesis. The relative nucleophilicity of the piperidine nitrogen and the phenolic oxygen determines the product distribution. While the amine is generally more nucleophilic than the phenol, the phenoxide anion (formed under basic conditions) is a potent nucleophile.

Strategies to Promote Selective N-Acylation:

  • pH Control: The nucleophilicity of the amine and the phenol are highly dependent on the pH of the reaction mixture.

    • Explanation: At a moderately basic pH, a significant portion of the piperidine amine will be in its free, nucleophilic form, while the phenol (with a pKa of around 9-10) will be less deprotonated. At a higher pH, the concentration of the more nucleophilic phenoxide ion increases, favoring O-acylation.

    • Recommendation: Maintain the pH of the aqueous phase in the range of 8-10. This can be achieved using a bicarbonate or carbonate base. Careful, slow addition of the base is crucial. This pH control is a key strategy in the selective acylation of aminophenols.[6][7]

  • Choice of Base:

    • Inorganic Bases: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) to maintain a moderate pH.

    • Organic Bases: Tertiary amines like triethylamine (Et₃N) or pyridine can be used as acid scavengers in an organic solvent. Pyridine can sometimes enhance the reactivity of the acyl chloride.[2]

  • Solvent System:

    • Recommendation: A biphasic system, such as dichloromethane/water or diethyl ether/water, is highly recommended. The reactants and the desired product will primarily reside in the organic phase, while the base and the HCl byproduct are in the aqueous phase. This setup minimizes the exposure of the acyl chloride to high concentrations of aqueous base, which can promote its hydrolysis.[5]

Q3: I've opted for a protecting group strategy using 4-acetoxybenzoyl chloride. Now I'm having trouble with the final deprotection step to get my desired product. What are the best conditions for hydrolyzing the acetate ester without affecting the amide bond?

Background: The amide bond is generally more stable to hydrolysis than the ester bond, especially under basic conditions.[8]

Recommended Deprotection Protocol (Hydrolysis of the Acetate Ester):

  • Reagents and Conditions:

    • Mild Basic Hydrolysis: The most common and effective method is to treat the 1-(4-acetoxybenzoyl)piperidin-4-one with a mild base in a protic solvent.

      • Recommended System: A solution of lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) in a mixture of methanol and water at room temperature is often sufficient.

      • Monitoring: The reaction should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and to avoid prolonged exposure to the basic conditions, which could eventually lead to amide hydrolysis.[9]

    • Acidic Hydrolysis: While possible, acidic hydrolysis of the ester may require harsher conditions that could also lead to the cleavage of the amide bond.[10] Therefore, basic hydrolysis is generally preferred for this transformation.

  • Work-up Procedure:

    • Once the reaction is complete, neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: Which is the better strategy: direct N-acylation or the protecting group approach?

A: The "better" strategy depends on the scale of your reaction and your tolerance for optimization versus a potentially longer but more robust route.

  • Direct N-acylation: This is a more atom-economical and shorter route. However, it may require careful optimization of pH, base, and reaction time to achieve high selectivity and yield. For small-scale synthesis and rapid access to the product, this is often the preferred starting point. A successful synthesis of the similar 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine via direct acylation has been reported, suggesting the feasibility of this approach.[3]

  • Protecting Group Strategy: This approach is generally more reliable and scalable. By protecting the hydroxyl group, the issue of O-acylation is completely avoided, leading to a cleaner reaction for the N-acylation step. The subsequent deprotection is usually a high-yielding and straightforward transformation. If you are struggling with selectivity in the direct approach, switching to the protecting group strategy is a logical next step.

Q: Can I use 4-hydroxybenzoic acid with a coupling agent like DCC or EDC instead of the acyl chloride?

A: Yes, using coupling agents is a viable alternative to forming the acyl chloride. However, this method also carries the risk of O-acylation. The activated carboxylic acid can react with both the amine and the phenol. The principles of controlling selectivity through reaction conditions (e.g., choice of base and solvent) would still apply.

Q: What is the best way to purify the final product, 1-(4-Hydroxybenzoyl)piperidin-4-one?

A: The purification method will depend on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method for obtaining highly pure material. A suitable solvent system would likely be a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes).[11]

  • Column Chromatography: If the reaction produces a mixture of N- and O-acylated products, or contains other impurities, silica gel column chromatography will be necessary to separate the desired product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol would be a good starting point for developing a separation method.

Q: How can I be sure that my reaction has gone to completion?

A: The most reliable method is to monitor the reaction using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (piperidin-4-one and the 4-hydroxybenzoyl derivative). The reaction is complete when the starting material spots have disappeared and a new product spot has appeared. The disappearance of the smell of the acyl chloride can also be an indicator.[12]

Experimental Protocols & Data

Table 1: Comparison of Synthetic Strategies
StrategyProsConsBest Suited For
Direct N-Acylation - Fewer steps- Higher atom economy- Requires careful optimization- Risk of O-acylation byproduct- Small-scale synthesis- Rapid screening
Protecting Group - High selectivity for N-acylation- Generally higher overall yield- More robust and scalable- Two additional steps (protection & deprotection)- Lower atom economy- Large-scale synthesis- When high purity is critical
Protocol 1: Direct Selective N-Acylation (Optimized Schotten-Baumann)
  • Setup: In a round-bottom flask, dissolve piperidin-4-one (1.0 eq.) in a suitable organic solvent like dichloromethane (CH₂Cl₂).

  • Aqueous Phase: In a separate vessel, prepare a solution of sodium bicarbonate (1.5 eq.) in water.

  • Cooling: Cool both the organic and aqueous solutions to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-hydroxybenzoyl chloride (1.05 eq.), dissolved in a small amount of CH₂Cl₂, to the piperidin-4-one solution with vigorous stirring.

  • Base Addition: Simultaneously and slowly add the cold sodium bicarbonate solution dropwise to the reaction mixture, ensuring the pH of the aqueous layer remains between 8 and 9.

  • Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protecting Group Strategy

Step A: Synthesis of 1-(4-Acetoxybenzoyl)piperidin-4-one

  • Acyl Chloride Preparation: Prepare 4-acetoxybenzoyl chloride by reacting 4-acetoxybenzoic acid with thionyl chloride.

  • Reaction: Follow the standard Schotten-Baumann procedure as described in Protocol 1, using 4-acetoxybenzoyl chloride as the acylating agent. A stronger base like NaOH can be used here as there is no risk of O-acylation.

Step B: Deprotection to 1-(4-Hydroxybenzoyl)piperidin-4-one

  • Setup: Dissolve the 1-(4-acetoxybenzoyl)piperidin-4-one from Step A in a mixture of methanol and water.

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed.

  • Work-up & Purification: Neutralize the reaction with dilute HCl, extract with an organic solvent, and purify as described in Protocol 1.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one

G A Piperidin-4-one C 1-(4-Hydroxybenzoyl)piperidin-4-one A->C + B 4-Hydroxybenzoyl chloride B->C Base (e.g., NaHCO3) Dichloromethane/Water

Caption: Overall reaction for the direct N-acylation.

Diagram 2: Competing N- vs. O-Acylation Pathways

G A Piperidin-4-one + 4-Hydroxybenzoyl chloride B N-Acylation (Desired Pathway) A->B C O-Acylation (Side Reaction) A->C D 1-(4-Hydroxybenzoyl)piperidin-4-one B->D E O-(Piperidin-4-one-1-carbonyl)benzoic acid derivative C->E

Caption: Potential reaction pathways in the synthesis.

Diagram 3: Protecting Group Strategy Workflow

G A 4-Hydroxybenzoic acid B 4-Acetoxybenzoic acid A->B Acetylation C 4-Acetoxybenzoyl chloride B->C Acyl Chloride Formation D 1-(4-Acetoxybenzoyl)piperidin-4-one C->D N-Acylation E 1-(4-Hydroxybenzoyl)piperidin-4-one D->E Hydrolysis (Deprotection)

Caption: Stepwise workflow for the protecting group strategy.

References

  • Benchchem. (2025). Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride.
  • Magadum D.B., Yadav G.D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. (2021). PubMed.
  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. (2021). PubMed.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Xu, L., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Francis, M. B., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols.
  • Benchchem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Wang, R., & Xu, J. (n.d.). Selective alkylation of aminophenols. University of Michigan.
  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.
  • Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF.
  • Schotten-Baumann Reaction. (n.d.).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Arulraj, R., et al. (2021).
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Googleapis.com.
  • KE Chang-mei, et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
  • Luo, N., et al. (2021).
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride.
  • ChemicalBook. (n.d.). 1-(4-HYDROXYBENZOYL)-4-METHYL-PIPERAZINE synthesis.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • SciSpace. (n.d.).
  • Narayanam, J. M., et al. (2020).
  • YouTube. (2019). mechanism of amide hydrolysis.
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
  • DTIC. (2025). Piperidine Synthesis.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • Google Patents. (n.d.). DE19913256A1 - Process for the hydrolysis of optically active amides.
  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?.
  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
  • Wikipedia. (n.d.). Amine.
  • PMC. (n.d.). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)

Sources

Optimization

Purification of 1-(4-Hydroxybenzoyl)piperidin-4-one via recrystallization

Technical Support Center: Organic Synthesis & Purification Division Ticket #: 8492-PUR Topic: Purification of 1-(4-Hydroxybenzoyl)piperidin-4-one via Recrystallization Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Division Ticket #: 8492-PUR Topic: Purification of 1-(4-Hydroxybenzoyl)piperidin-4-one via Recrystallization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]

User Inquiry

"I am attempting to purify 1-(4-Hydroxybenzoyl)piperidin-4-one. The crude material is a sticky solid/oil mixture.[1] I need a robust recrystallization protocol that maximizes yield and removes color impurities. What solvent systems and troubleshooting steps do you recommend?"

Executive Summary & Strategy

This compound presents a "Triad of Polarity" challenge:

  • The Ketone (

    
    ):  Moderately polar, reactive (prone to aldol condensation).
    
  • The Amide (

    
    ):  Highly polar, rigid planar structure.
    
  • The Phenol (

    
    ):  H-bond donor, acidic (
    
    
    
    ), and prone to oxidation (color formation).[1]

Core Recommendation: The primary solvent system should be Ethanol (95%) or an Ethyl Acetate/Methanol mixture.[1] The presence of the phenol group significantly increases the melting point and polarity compared to non-hydroxylated analogs (e.g., N-benzyl-4-piperidone), making non-polar solvents like pure toluene ineffective.[1]

Module 1: Standard Operating Procedure (SOP)

Protocol ID: REC-HBP-01 Objective: Purification of crude 1-(4-Hydroxybenzoyl)piperidin-4-one to >98% purity.

Reagents Required
  • Solvent A (Dissolution): Ethanol (95%) OR Ethyl Acetate/Methanol (9:1 v/v).[1]

  • Anti-Solvent (Optional):

    
    -Heptane or Hexanes.[1]
    
  • Additives: Activated Charcoal (neutral), Sodium Metabisulfite (if oxidation is evident).[1]

Step-by-Step Workflow
  • Solubility Test (Critical):

    • Place 50 mg of crude solid in a test tube.[1]

    • Add 0.5 mL Solvent A.[1]

    • Heat to boiling (

      
      C).
      
    • Goal: Complete dissolution at boiling; precipitation upon cooling to

      
      C.[1]
      
  • Dissolution:

    • Transfer crude mass to an Erlenmeyer flask.

    • Add Solvent A (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux with stirring.[1][2]

    • Note: If the solution is dark pink/brown (phenol oxidation), add Activated Charcoal (1-2 wt%) and reflux for 5 mins. Filter hot through Celite.[1]

  • Crystallization:

    • Remove from heat.[1][3] Allow the flask to cool slowly to room temperature (approx.

      
      C) over 1-2 hours.[1]
      
    • Do not place directly in ice; this causes oiling out.[1]

    • Once turbidity appears, transfer to a

      
      C fridge for 4 hours.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold Solvent A (or a 1:1 mixture of Solvent A/Anti-Solvent).[1]

    • Dry under vacuum at

      
      C. Avoid high heat (
      
      
      
      C) to prevent oxidation.[1]

Module 2: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This is thermodynamically driven.[1] The "oiling out" temperature (Liquid-Liquid Phase Separation, LLPS) is higher than the crystallization temperature.[1] This often happens if the solution is too concentrated or cooled too quickly.

Resolution Workflow:

  • Reheat: Redissolve the oil by heating the mixture back to reflux.

  • Dilute: Add 10-15% more solvent.[1]

  • Seed: Cool the solution just until it becomes slightly turbid (

    
    ). Add a tiny crystal of pure product (seed) to induce nucleation over oiling.[1]
    
  • Agitate: Vigorous stirring during cooling can sometimes break up oil droplets, but seeding is superior.

Q2: My product is turning pink/red during heating. Is it decomposing?

Diagnosis: Phenols are susceptible to oxidation to quinones, which are highly colored even in trace amounts. The piperidone ketone is also sensitive to base-catalyzed aldol condensation if the crude material is basic.[1]

Corrective Actions:

  • Acid Wash: Ensure the crude material is neutral or slightly acidic.[1] Wash the crude organic layer with dilute HCl or

    
     before evaporation.[1]
    
  • De-oxygenate: Sparge the recrystallization solvent with Nitrogen/Argon for 10 mins before use.

  • Additive: Add a trace amount of sodium metabisulfite (

    
    ) to the aqueous ethanol during recrystallization to act as a scavenger.
    
Q3: Can I use Acetone or MEK as a solvent?

Strictly Prohibited. [1]

  • Reason: You have a ketone on your molecule (piperidin-4-one).[1][4][5] Heating a ketone solvent with a ketone product, especially in the presence of trace acid/base impurities (from the phenol), invites Aldol Condensation or Schiff Base exchange (if amines are present). Stick to alcohols (EtOH, IPA) or Esters (EtOAc).[1]

Module 3: Decision Logic & Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on crude material behavior.

SolventSelection Start Start: Crude 1-(4-Hydroxybenzoyl)piperidin-4-one SolubilityCheck Test Solubility in Boiling EtOH (95%) Start->SolubilityCheck Dissolves Does it dissolve? SolubilityCheck->Dissolves YesDissolves Cool to 25°C Dissolves->YesDissolves Yes TryCoSolvent Try EtOAc : MeOH (9:1) Dissolves->TryCoSolvent No (Insoluble) CrystalsForm Crystals form? YesDissolves->CrystalsForm Success System: Ethanol (95%) CrystalsForm->Success Yes OilsOut Oils Out? CrystalsForm->OilsOut No OilsOut->Success Forms Oil (See Troubleshooting) AddWater Add Water dropwise (Anti-solvent) OilsOut->AddWater Remains Soluble

[1]

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step rescue protocol when the product separates as a liquid oil.

OilingOut Detect Observation: Oiling Out Reheat Reheat to Reflux (Clear Solution) Detect->Reheat Seed Add Seed Crystal at T = Cloud Point Reheat->Seed SlowCool Slow Cool (Insulate Flask) Seed->SlowCool Result Crystalline Solid SlowCool->Result

[1]

Module 4: Quantitative Data & Properties

Table 1: Physicochemical Profile & Solvent Compatibility

ParameterValue / DescriptionRelevance to Purification
Molecular Weight 219.24 g/mol Calculation of theoretical yield.[1]
Predicted MP 130–160°C*Estimate based on fluoro-analog (

C) + phenol H-bonding.[1]

(Phenol)
~9.95Acidic.[1] Soluble in dilute NaOH; insoluble in dilute HCl.[1]
Solubility (EtOH) High (Hot) / Low (Cold)Ideal for recrystallization.[1]
Solubility (Water) LowGood anti-solvent (if used carefully).[1]
Solubility (Toluene) LowPoor solvent due to high polarity of amide/phenol.[1]

*Note: Exact melting point depends on the specific polymorph obtained.[1] Always verify purity via HPLC or NMR, not just MP.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of N-acyl piperidines and phenols). [1]

  • Organic Syntheses. (2010). Synthesis of N-substituted Piperidones. (Provides analogous protocols for piperidone purification via crystallization). [1]

  • PubChem Compound Summary. (2025). 1-(4-Hydroxyphenyl)piperazin-1-yl-ethanone (Analogous Structure Data). National Center for Biotechnology Information.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational text for recrystallization thermodynamics and "oiling out" phenomena).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(4-Hydroxybenzoyl)piperidin-4-one

Executive Technical Summary The Challenge: 1-(4-Hydroxybenzoyl)piperidin-4-one presents a classic medicinal chemistry paradox: it possesses polar functional groups (hydroxyl, ketone, amide) yet exhibits poor aqueous solu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Challenge: 1-(4-Hydroxybenzoyl)piperidin-4-one presents a classic medicinal chemistry paradox: it possesses polar functional groups (hydroxyl, ketone, amide) yet exhibits poor aqueous solubility (estimated < 0.1 mg/mL at neutral pH).

The Mechanism of Failure: The insolubility is not purely lipophilic (LogP is estimated between 1.0–1.5). Instead, the primary barrier is Crystal Lattice Energy . The molecule forms a rigid intermolecular hydrogen-bonding network in the solid state (Phenol-OH


 Ketone/Amide Carbonyl). To dissolve this compound, the solvent must overcome these strong lattice forces. Water alone cannot energetically compensate for breaking this lattice at neutral pH.

The Solution Architecture: We will attack this barrier using three thermodynamic levers:

  • Ionization (pH): Breaking the lattice by charging the molecule.

  • Dielectric Modulation (Cosolvents): Reducing the energy cost of cavity formation.

  • Inclusion Complexation (Cyclodextrins): Hiding the hydrophobic benzoyl moiety.

Decision Matrix: Selecting Your Protocol

Before starting, determine your end-use case. A solvent system suitable for chemical synthesis may be toxic to cell cultures.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro Cell-Based Assays (In Vitro) AppType->InVitro InVivo Animal Studies (In Vivo) AppType->InVivo ChemSyn Chemical Synthesis AppType->ChemSyn MethodA Protocol A: DMSO Stock + Dilution (Limit DMSO < 0.5%) InVitro->MethodA Standard MethodB Protocol B: HP-β-Cyclodextrin (Non-toxic, High Solubility) InVitro->MethodB Sensitive Cells InVivo->MethodB Oral / IP MethodC Protocol C: Cosolvent System (PEG400 / Saline) InVivo->MethodC IV / IP Injection MethodD Protocol D: pH Adjustment (Base) (Risk of Hydrolysis) ChemSyn->MethodD Reactions

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The "Golden Triangle" Cosolvent Method

Best for: High-throughput screening, initial bioassays. Mechanism: DMSO disrupts the hydrogen bonding network of the crystal, while PEG acts as an interfacial tension modifier to prevent precipitation upon dilution into water.

The "Crash-Out" Phenomenon

Researchers often fail here because they dilute a 100% DMSO stock directly into water. This causes a rapid spike in local polarity, forcing the compound to precipitate (often as invisible micro-crystals) via the Ostwald Ripening effect.

Step-by-Step Procedure

Goal: Prepare a 1 mg/mL working solution in buffer.

  • Primary Stock (100x): Dissolve 10 mg of compound in 1 mL of pure DMSO (anhydrous). Vortex until clear.

    • Checkpoint: Solution must be perfectly clear. If hazy, sonicate at 40°C for 5 mins.

  • Intermediate Stock (10x): Add 0.5 mL of PEG-400 to the DMSO solution. Mix well.

    • Why? PEG-400 bridges the polarity gap between DMSO and water.

  • Final Dilution: Slowly add the DMSO/PEG mix to your aqueous buffer (e.g., PBS) while vortexing continuously .

    • Crucial: Add solvent TO buffer, not buffer TO solvent.

Solubility Limits (Empirical Estimates):

Solvent SystemEstimated Solubility (25°C)Application Note
Pure Water (pH 7) < 0.1 mg/mLPractically Insoluble
DMSO (100%) > 50 mg/mLExcellent Stock Solvent
Ethanol (100%) ~ 20 mg/mLGood, but volatile
5% DMSO / 95% PBS ~ 0.5 - 1.0 mg/mLRisk of precipitation over time
5% DMSO / 40% PEG400 ~ 2 - 5 mg/mLStable for In Vivo use

Protocol B: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Animal studies (low toxicity), sensitive cell lines, preventing precipitation. Mechanism: The hydrophobic 4-hydroxybenzoyl group inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid α-CD (cavity too small) and γ-CD (cavity too loose).

Workflow
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.

  • Compound Addition: Add excess 1-(4-Hydroxybenzoyl)piperidin-4-one to the vehicle (aim for 5 mg/mL).

  • Energy Input:

    • Option A (Standard): Stir at room temperature for 24 hours.

    • Option B (Rapid): Sonicate for 30 minutes at 45°C.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove undissolved solid.

  • Validation: The filtrate is your stable drug solution.

CD_Complexation cluster_mech Mechanism: Hydrophobic Shielding Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Guest Entry CD HP-β-CD (Host) CD->Complex Encapsulation Soluble Soluble System Complex->Soluble Hydration shell formation

Figure 2: Schematic of the host-guest interaction stabilizing the phenolic amide in aqueous solution.

Protocol C: pH-Dependent Solubilization

Best for: Chemical synthesis or acute experiments where high pH is tolerated. Mechanism: The phenolic hydroxyl group has a pKa of approximately 9.4 - 9.8 . Raising the pH above 10.5 deprotonates the phenol (


), creating a highly soluble salt.

The Trap: The molecule contains an amide bond and a ketone . Prolonged exposure to pH > 11 or pH < 2 can cause hydrolysis of the amide linkage, destroying your molecule.

Procedure:

  • Suspend compound in water.

  • Add 1M NaOH dropwise until solution clears (Target pH 10.5).

  • IMMEDIATE USE ONLY. Do not store this solution.

Troubleshooting & FAQs

Q1: My solution was clear in DMSO, but turned cloudy immediately upon adding to the cell culture media.

  • Diagnosis: This is "Solvent Shock." The rapid change in dielectric constant caused the drug to crash out before it could disperse.

  • Fix:

    • Use the "Intermediate Stock" method (Protocol A, Step 2) with PEG-400.

    • Warm the cell culture media to 37°C before adding the drug. Cold media accelerates precipitation.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol evaporates rapidly, which can leave crystals on the pipette tip or the well plate lid, leading to inconsistent dosing. DMSO is non-volatile and preferred for stock solutions.

Q3: Is the ketone group reactive?

  • Answer: Yes. Avoid using primary amine buffers (like Tris) if you are storing the compound for long periods, as there is a theoretical risk of Schiff base formation with the ketone, although the steric hindrance of the piperidine ring reduces this risk. Phosphate (PBS) or HEPES buffers are safer.

Q4: I need a concentration of 50 mg/mL for a toxicity study.

  • Answer: You cannot achieve this in pure water. You must use a Solid Dispersion or a Self-Emulsifying Drug Delivery System (SEDDS) .

    • Recipe: 10% Ethanol / 30% PEG400 / 30% Cremophor EL / 30% Saline.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for phenolic amide solubility behavior).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy and Pharmaceutical Sciences.

  • Savjani, K. T., et al. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

  • PubChem Compound Summary. (2024). 1-(4-Hydroxybenzoyl)piperidin-4-one. National Center for Biotechnology Information.

(Note: While specific solubility data for this exact intermediate is proprietary in many databases, the protocols above are derived from validated medicinal chemistry principles for 4-hydroxybenzamide and piperidinone derivatives.)

Sources

Optimization

Technical Support Center: Optimizing N-Benzoyl Piperidone Synthesis

Welcome to the technical support center for the synthesis of N-benzoyl piperidone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzoyl piperidone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions, with a particular focus on reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of N-benzoyl piperidone.

Issue 1: Low Yield of N-Benzoyl Piperidone

  • Possible Cause 1: Suboptimal Reaction Temperature. The N-benzoylation of piperidone, often carried out under Schotten-Baumann conditions, is an exothermic reaction.[1] Inadequate temperature control can lead to the formation of side products. Conversely, a temperature that is too low can result in a sluggish and incomplete reaction.

    • Solution: Systematically screen a range of temperatures to find the optimum. Start with a low temperature (e.g., 0-5 °C) during the addition of benzoyl chloride to control the initial exotherm, then gradually raise the temperature to room temperature or slightly above to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Hydrolysis of Benzoyl Chloride. The Schotten-Baumann reaction is typically performed in a two-phase system with an aqueous base.[1][2] Water present in the reaction can lead to the hydrolysis of the reactive benzoyl chloride, reducing the amount available to acylate the piperidone.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, promoting the reaction between piperidone and benzoyl chloride over the hydrolysis of the latter. Alternatively, consider using a non-aqueous system with an organic base like triethylamine or pyridine.

  • Possible Cause 3: Formation of Byproducts. Besides hydrolysis of the acylating agent, other side reactions can lower the yield. For instance, if the piperidone starting material is not pure, impurities can react with the benzoyl chloride.

    • Solution: Use highly pure starting materials. The purity of piperidone and benzoyl chloride should be confirmed by analytical techniques such as NMR or GC-MS before use.

Issue 2: Presence of Unreacted Piperidone

  • Possible Cause 1: Insufficient Amount of Benzoyl Chloride. An inadequate amount of the acylating agent will naturally lead to incomplete conversion of the starting material.

    • Solution: While a 1:1 stoichiometry is theoretical, a slight excess of benzoyl chloride (e.g., 1.1 equivalents) can be used to ensure complete consumption of the piperidone. However, a large excess should be avoided as it can lead to difficulties in purification.

  • Possible Cause 2: Short Reaction Time. The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

    • Solution: Monitor the reaction progress over time using TLC or HPLC. Continue the reaction until the starting material spot or peak is no longer visible or its intensity remains constant.

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Emulsion Formation during Workup. The use of a biphasic solvent system and a base can sometimes lead to the formation of stable emulsions, making the separation of the organic and aqueous layers challenging.[3]

    • Solution: Adding a saturated brine solution can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite may be effective.

  • Possible Cause 2: Co-elution of Product and Impurities during Chromatography. If byproducts with similar polarity to N-benzoyl piperidone are formed, their separation by column chromatography can be difficult.

    • Solution: Optimize the solvent system for column chromatography by running multiple TLCs with different solvent mixtures to achieve better separation. Recrystallization of the crude product can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of N-benzoyl piperidone?

A1: There is no single "optimal" temperature, as it can be influenced by the specific reaction conditions (e.g., solvent, base, concentration). However, a common strategy is to control the initial exothermic reaction by adding the benzoyl chloride at a low temperature (0-5 °C). After the addition is complete, the reaction is often allowed to warm to room temperature (20-25 °C) and stirred for several hours to ensure completion.[4] For some systems, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction, but this should be approached with caution as higher temperatures can promote side reactions.[5][6] A systematic temperature optimization study is recommended for a new process.

Q2: How does temperature affect the rate and selectivity of the N-benzoylation reaction?

A2: According to the principles of chemical kinetics, increasing the temperature generally increases the rate of both the desired N-benzoylation reaction and undesired side reactions, such as the hydrolysis of benzoyl chloride.[7][8] The key is to find a temperature that provides a reasonable reaction rate without significantly increasing the rate of side reactions. The selectivity for N-benzoylation over hydrolysis is often favored at lower temperatures where the activation energy of the desired reaction is lower than that of the hydrolysis.

Q3: What is the mechanism of the N-benzoylation of piperidone under Schotten-Baumann conditions?

A3: The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4] The nitrogen atom of the piperidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The base present in the reaction mixture neutralizes the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[9]

Q4: Can microwave irradiation be used to optimize the reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool for optimizing this reaction. Microwave heating can lead to a rapid increase in temperature, significantly reducing reaction times. In the synthesis of a related compound, N-benzyl-4-piperidone, optimal conditions were found using microwave irradiation at specific temperatures for different steps of the synthesis.[10] This suggests that a similar approach could be beneficial for N-benzoyl piperidone synthesis, allowing for rapid screening of temperature effects.

Experimental Protocols

Protocol 1: General Synthesis of N-Benzoyl Piperidone

This protocol provides a general procedure for the synthesis of N-benzoyl piperidone using Schotten-Baumann conditions.

Materials:

  • Piperidone hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidone hydrochloride (1.0 eq) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NaOH (2.2 eq) in water, ensuring the temperature remains below 10 °C.

  • To this cold solution, add a solution of benzoyl chloride (1.1 eq) in DCM dropwise over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature.

Procedure:

  • Set up multiple parallel reactions following the general synthesis protocol.

  • After the addition of benzoyl chloride at 0-5 °C, allow each reaction to proceed at a different constant temperature (e.g., 10 °C, 20 °C, 30 °C, 40 °C, 50 °C).

  • Take aliquots from each reaction at regular time intervals (e.g., every 30 minutes).

  • Quench the aliquots and analyze them by HPLC or GC to determine the conversion of piperidone and the formation of N-benzoyl piperidone.

  • Plot the yield of N-benzoyl piperidone as a function of temperature and time to identify the optimal conditions.

Data Presentation

Table 1: Hypothetical Data for Temperature Optimization Study

Temperature (°C)Reaction Time (h)Conversion of Piperidone (%)Yield of N-Benzoyl Piperidone (%)
1047570
2049592
3049996
4049993 (minor impurities observed)
5049985 (significant impurities observed)

Visualizations

Diagram 1: Reaction Mechanism of N-Benzoylation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products piperidone Piperidone tetrahedral_intermediate Tetrahedral Intermediate piperidone->tetrahedral_intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->tetrahedral_intermediate n_benzoyl_piperidone N-Benzoyl Piperidone tetrahedral_intermediate->n_benzoyl_piperidone Collapse hcl HCl tetrahedral_intermediate->hcl base Base (e.g., NaOH) hcl->base Neutralization G start Start: Define Temperature Range (e.g., 10-50 °C) setup Set up Parallel Reactions start->setup add_reagents Add Reagents at Low Temperature (0-5 °C) setup->add_reagents run_reactions Run Reactions at Set Temperatures add_reagents->run_reactions monitor Monitor Progress (TLC/HPLC/GC) run_reactions->monitor analyze Analyze Yield and Purity monitor->analyze decision Optimal Temperature Identified? analyze->decision decision->setup No, refine range end End: Implement Optimal Temperature decision->end Yes

Caption: Systematic workflow for optimizing reaction temperature.

References

  • Benchchem. Identifying and minimizing side reactions in N-Benzoyl-L-proline mediated transformations.
  • Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00141H.
  • RSC Publishing. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor.
  • Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones.
  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • Guidechem. (2024). N-benzyl-4-piperidone: synthesis and uses.
  • Kumar, A., et al. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. ACS Omega.
  • PubMed. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity.
  • UNIPI. Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates.
  • Organic Syntheses. Benzoyl piperidine.
  • Taylor & Francis Online. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Cambridge University Press. Schotten-Baumann Reaction.
  • ResearchGate. (2025). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine.
  • Benchchem. Application Notes and Protocols: Benzoylation of Secondary Amines Using Benzoyl Iodide.
  • Google Patents. (2005). Preparation method of N-benzyl-4-piperidone.
  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ChemicalBook. 1-Benzyl-4-piperidone synthesis.
  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • PMC. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
  • Royal Society of Chemistry. (2022). Improvement of N-benzoylation catalysis driven by an amyloid–substrate complex.
  • PMC. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Quora. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?
  • Benchchem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF.
  • ACS Publications. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity.
  • PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
  • ResearchGate. Scheme of the N-benzylation reaction.
  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines.

Sources

Troubleshooting

Piperidone Stability Hub: Technical Support &amp; Troubleshooting Guide

Topic: Minimizing Polymerization During Workup of Piperidone Compounds Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists Version: 2.4 (Current) Core Directive: The Chemistry of Failure Why is y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization During Workup of Piperidone Compounds Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists Version: 2.4 (Current)

Core Directive: The Chemistry of Failure

Why is your piperidone turning into red tar?

The instability of 4-piperidone (and its isomers) stems from its dual functionality. It possesses both a nucleophilic secondary amine and an electrophilic ketone within the same unprotected structure.

In the free-base form, 4-piperidone is chemically "schizophrenic." It undergoes rapid intermolecular self-condensation, leading to oligomers and eventually complex polymers (often observed as a deep red/brown oil or tar).

The Polymerization Pathway

The following diagram illustrates the kinetic trap you must avoid. The reaction accelerates under basic conditions , high concentration , and heat .

PiperidonePolymerization cluster_conditions Accelerants Monomer 4-Piperidone (Free Base) Intermediate Hemiaminal Intermediate Monomer->Intermediate Intermolecular Attack (Amine -> Ketone) Dimer Imine Dimer (Schiff Base) Intermediate->Dimer -H2O (Dehydration) Polymer Red/Brown Tar (Complex Oligomers) Dimer->Polymer Chain Propagation (Aldol / Michael types) Heat Temp > 0°C pH pH > 7.5 Conc High Conc.

Figure 1: Self-condensation mechanism of unprotected 4-piperidone. The free base rapidly forms hemiaminals and imines, leading to irreversible polymerization.

Critical Workup Protocols

Do not treat piperidones like standard amines.

The following protocols are designed to bypass the "Danger Zone" (the state where the piperidone is both neutral and concentrated).

Protocol A: The "In-Situ" Bypass (Recommended)

Best for: Using 4-piperidone as a reagent in a subsequent step (e.g., reductive amination, Knoevenagel condensation).

The Logic: Never isolate the free base. Generate it transiently in the presence of the next electrophile.

  • Suspend: Place commercial 4-piperidone monohydrate hydrochloride in the reaction solvent (e.g., DCM, MeOH).

  • Add Electrophile: Add the aldehyde, ketone, or alkyl halide before adding base.

  • Neutralize: Add the base (e.g., Et3N, DIPEA, or NaOAc) dropwise.

    • Result: As the free base is liberated, it is immediately trapped by the electrophile, statistically favoring the desired reaction over self-polymerization.

Protocol B: The Cold-Acid Isolation

Best for: When you absolutely must isolate the free base.

The Logic: Kinetic control. Low temperature slows the condensation rate, and rapid re-acidification or usage prevents polymerization.

  • Cool Down: Chill the aqueous acidic mixture containing your piperidone to 0°C (ice/salt bath).

  • Solvent Overlay: Add the extraction solvent (e.g., CHCl3 or DCM) before neutralizing.

  • Rapid Neutralization: Add cold saturated NaHCO3 or NaOH (depending on pKa requirements) with vigorous stirring. Stop exactly when pH reaches 8-9.

  • Phase Split: Immediately separate layers. Keep the organic layer on ice.

  • Dry & Use: Dry over MgSO4 (cold). Do not rotovap to dryness.

    • Critical Step: Concentrate only if necessary and keep the bath < 30°C. Use the solution immediately.

Protocol C: Salt Formation (Storage Form)

Best for: Long-term storage of synthesized piperidones.

  • Dissolve: Dissolve the crude free base in dry Et2O or EtOAc.

  • Precipitate: Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise at 0°C.

  • Filter: Collect the white precipitate.[1]

  • Hydrate: Note that 4-piperidone often stabilizes as the gem-diol monohydrate hydrochloride upon exposure to moisture, which is the stable commercial form.

Decision Matrix: Workup Strategy

Use this flow to determine the safest processing route for your specific compound.

WorkupDecision Start Start: Crude Reaction Mixture IsProtected Is the Nitrogen Protected? (Boc, Cbz, Benzyl) Start->IsProtected Standard Standard Basic Workup (Stable) IsProtected->Standard Yes Isolate Do you need to isolate the intermediate? IsProtected->Isolate No NoIsolate USE PROTOCOL A (In-Situ Reaction) Isolate->NoIsolate No YesIsolate Can it form a salt? Isolate->YesIsolate Yes Salt USE PROTOCOL C (Isolate as HCl Salt) YesIsolate->Salt Yes FreeBase USE PROTOCOL B (Cold/Fast Extraction) YesIsolate->FreeBase No (Risk High)

Figure 2: Decision tree for selecting the safe workup methodology based on N-protection status.

Troubleshooting & FAQs

Q: My product turned into a red oil during rotary evaporation. Can I save it?

  • Diagnosis: You likely concentrated the free base at elevated temperature (>40°C), triggering aldol condensation/polymerization.

  • Solution: It is difficult to reverse. You can try dissolving the oil in ethanol and adding concentrated HCl to see if the monomer crystallizes out as the salt, but yields will be low. prevention is the only cure.

Q: Why does the commercial bottle say "Monohydrate Hydrochloride"?

  • Technical Insight: The "ketone" often exists as a gem-diol (two -OH groups on C4) in the solid state when hydrated. This, combined with the protonated amine (HCl salt), creates a hyper-stable lattice that prevents the amine from attacking the carbonyl.

  • Action: Do not dehydrate the commercial salt (e.g., via toluene azeotrope) unless you plan to protect the nitrogen immediately.

Q: I'm doing a Robinson Annulation to make a piperidone. The yield is terrible.

  • Troubleshooting: The classic Robinson Annulation involves Michael addition followed by Aldol. If the pH is too high during the Aldol step, the piperidone product will consume itself.

  • Fix: Ensure the decarboxylation/hydrolysis step (usually acidic) is not followed by a harsh basic workup. Neutralize only to pH 7-8 and extract rapidly.

Comparative Stability Data

FormStabilityStorage ConditionRisk Level
N-Boc-4-piperidone HighRoom Temp / FridgeLow
4-Piperidone HCl . H2O HighRoom Temp (Desiccated)Low
4-Piperidone Free Base Very Low -20°C (Use immediately)Critical
N-Benzyl-4-piperidone ModerateFridge (4°C)Low-Medium

References

  • Organic Syntheses , Coll. Vol. 10, p.661 (2004); Vol. 79, p.47 (2002). Synthesis of Piperidine-4-spiro-5'-hydantoin (Demonstrates in-situ usage of piperidone HCl).

  • Kuehne, M. E. (1962). The Application of Enamines to the Synthesis of Isoquinoline Derivatives. Journal of the American Chemical Society. (Describes instability of related enamine/ketone systems).

  • Sigma-Aldrich / Merck . Product Specification: 4-Piperidone monohydrate hydrochloride.[2][3][4] (Confirming the stable hydrate/salt form).

  • ChemicalBook . 4,4-Piperidinediol hydrochloride Properties and Stability.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Structural Elucidation of 1-(4-Hydroxybenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of success.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of success.[1] This guide provides an in-depth analysis of 1-(4-Hydroxybenzoyl)piperidin-4-one, a heterocyclic compound of interest, through a comparative evaluation of various spectroscopic techniques. As Senior Application Scientists, our goal is to not only present the data but also to illuminate the strategic reasoning behind the application of each method, offering a holistic understanding of its molecular architecture.

Introduction

1-(4-Hydroxybenzoyl)piperidin-4-one features a piperidin-4-one core N-acylated with a 4-hydroxybenzoyl group. This combination of a flexible heterocyclic ring and a substituted aromatic moiety presents a rich tapestry for spectroscopic investigation. Accurate structural confirmation is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring purity and quality control in any pharmaceutical application. While ¹H NMR spectroscopy is often the primary tool for structural elucidation, a multi-technique approach provides a more robust and self-validating characterization.[2]

¹H NMR Spectrum Analysis: A Detailed Examination

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of protons within a molecule.[3] The ¹H NMR spectrum of 1-(4-Hydroxybenzoyl)piperidin-4-one is predicted to exhibit distinct signals corresponding to the protons of the piperidinone ring and the 4-hydroxybenzoyl group.

Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2', H-6' (Aromatic)~7.3 - 7.5d (doublet)2HProtons ortho to the carbonyl group are deshielded.
H-3', H-5' (Aromatic)~6.8 - 7.0d (doublet)2HProtons ortho to the hydroxyl group are shielded.
-OH (Phenolic)~5.0 - 6.0br s (broad singlet)1HChemical shift is concentration and solvent dependent; proton is exchangeable.
H-2, H-6 (Piperidinone)~3.8 - 4.0t (triplet)4HProtons adjacent to the nitrogen atom are deshielded by the amide bond. Due to conformational averaging, these protons may appear as a broad singlet or a triplet.
H-3, H-5 (Piperidinone)~2.6 - 2.8t (triplet)4HProtons adjacent to the carbonyl group are deshielded.

Note: The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy. Actual experimental values may vary.

Causality Behind Peak Assignments

The predicted downfield shift of the aromatic protons H-2' and H-6' is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group. Conversely, the electron-donating hydroxyl group shields the ortho protons (H-3' and H-5'), causing them to resonate at a higher field. The broadness of the phenolic -OH signal is due to hydrogen bonding and chemical exchange.

Within the piperidin-4-one ring, the protons on the carbons adjacent to the nitrogen (H-2 and H-6) are significantly deshielded due to the inductive effect of the nitrogen and the resonance effect of the amide linkage. The protons adjacent to the carbonyl group (H-3 and H-5) also experience deshielding, though typically to a lesser extent. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a detailed proton framework, a comprehensive characterization relies on the synergistic use of other analytical methods.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.[5]

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone)~205 - 210The carbonyl carbon of the piperidinone ring is highly deshielded.
C=O (Amide)~168 - 172The amide carbonyl carbon is also deshielded.
C-4' (Aromatic)~155 - 160The carbon bearing the hydroxyl group is deshielded.
C-2', C-6' (Aromatic)~128 - 132Aromatic carbons ortho to the carbonyl group.
C-1' (Aromatic)~125 - 130The quaternary aromatic carbon attached to the carbonyl group.
C-3', C-5' (Aromatic)~115 - 120Aromatic carbons ortho to the hydroxyl group are shielded.
C-2, C-6 (Piperidinone)~45 - 50Carbons adjacent to the nitrogen atom.
C-3, C-5 (Piperidinone)~35 - 40Carbons adjacent to the carbonyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[6]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound is expected.

  • Key Fragmentation Patterns:

    • Loss of the 4-hydroxybenzoyl group.

    • Cleavage of the piperidinone ring.

    • Formation of a 4-hydroxybenzoyl cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Phenolic)3200 - 3600Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C=O (Ketone)1700 - 1725Strong
C=O (Amide)1630 - 1680Strong
C=C (Aromatic)1450 - 1600Medium
C-N (Amide)1200 - 1350Medium
C-O (Phenolic)1150 - 1250Medium

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Hydroxybenzoyl)piperidin-4-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H spectrum with 8-16 scans. For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Visualizing the Analytical Workflow

analytical_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy nmr_sample Dissolve in Deuterated Solvent nmr_acq Acquire 1H and 13C Spectra nmr_sample->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc nmr_analysis Structure Elucidation nmr_proc->nmr_analysis end end nmr_analysis->end Comprehensive Structural Characterization ms_sample Introduce Sample ms_ion Electron Ionization ms_sample->ms_ion ms_anal Mass Analysis ms_ion->ms_anal ms_frag Fragmentation Pattern ms_anal->ms_frag ms_frag->end Comprehensive Structural Characterization ftir_sample Prepare KBr Pellet or ATR ftir_acq Acquire Spectrum ftir_sample->ftir_acq ftir_anal Functional Group ID ftir_acq->ftir_anal ftir_anal->end Comprehensive Structural Characterization start 1-(4-Hydroxybenzoyl)piperidin-4-one start->nmr_sample start->ms_sample start->ftir_sample

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

The structural elucidation of 1-(4-Hydroxybenzoyl)piperidin-4-one is most effectively achieved through a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR. While ¹H NMR provides the foundational framework of proton connectivity, the other techniques offer crucial, complementary data on the carbon skeleton, molecular weight, and functional groups. This multi-faceted approach ensures a high degree of confidence in the assigned structure, a critical requirement in the rigorous field of drug development.

References

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Moi, D., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

  • Al-Ostath, A., et al. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Advanced Research, 5(1), 1-7.
  • Arulraj, R., & Karvembu, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Request PDF. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • Sundaresan, K., Priyadarshini, V., & Tharini, K. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics, 9(2), 1-4.
  • Sangeetha, R., & Kumar, S. (n.d.). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy.
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Patsnap Eureka. (2025). FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • University of Regensburg. (2020). High resolution quadrupole time of flight mass spectrometry in pharmaceutical bioanalysis. Retrieved from [Link]

  • Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448.
  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the red square) and the structures of two representative 5-HT2A antagonists, ketanserin (1) and altanserin (2), with the benzoylpiperidine fragment highlighted in red. Retrieved from [Link]

  • Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

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Comparative

Comparative Guide: 1-(4-Hydroxybenzoyl)piperidin-4-one vs. 1-Benzoylpiperidin-4-one

This guide provides a technical comparison between 1-(4-Hydroxybenzoyl)piperidin-4-one and 1-benzoylpiperidin-4-one . These two scaffolds are critical intermediates in the synthesis of peptidomimetics, antipsychotics, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(4-Hydroxybenzoyl)piperidin-4-one and 1-benzoylpiperidin-4-one . These two scaffolds are critical intermediates in the synthesis of peptidomimetics, antipsychotics, and, most notably, mono-carbonyl analogs of curcumin (MACs) for oncology research.

Executive Summary

  • 1-Benzoylpiperidin-4-one (BPP): The "Lipophilic Anchor." Best suited for CNS-targeted drug discovery where Blood-Brain Barrier (BBB) penetration is required. It serves as a robust, metabolically predictable scaffold for Structure-Activity Relationship (SAR) baselines.

  • 1-(4-Hydroxybenzoyl)piperidin-4-one (HBPP): The "Active Functionalizer." Superior for designing antioxidant-drug conjugates and selective cytotoxic agents. The phenolic hydroxyl group introduces a critical hydrogen bond donor/acceptor site, significantly altering solubility and improving the Selectivity Index (SI) against cancer cell lines compared to the unsubstituted benzoyl analog.

Physicochemical Profile & Structural Analysis[1][2][3]

The primary differentiator is the para-hydroxyl group on the phenyl ring. This single modification drastically shifts the molecular interaction potential.

Feature1-Benzoylpiperidin-4-one (BPP)1-(4-Hydroxybenzoyl)piperidin-4-one (HBPP)
Molecular Formula C₁₂H₁₃NO₂C₁₂H₁₃NO₃
MW ( g/mol ) 203.24219.24
LogP (Calc.) ~1.3 - 1.6 (Lipophilic)~0.8 - 1.1 (Moderately Polar)
H-Bond Donors 01 (Phenolic -OH)
H-Bond Acceptors 2 (Amide C=O, Ketone C=O)3 (Amide, Ketone, Phenol O)
Solubility (Water) LowModerate (pH dependent)
Electronic Effect Electron-withdrawing Benzoyl groupElectron-donating (+M) effect of -OH on the phenyl ring

Scientific Insight: The para-OH group in HBPP allows for "water-bridging" in protein active sites, potentially increasing binding affinity for polar pockets (e.g., kinases or proteases), whereas BPP relies primarily on hydrophobic interactions and π-π stacking.

Synthetic Utility & Reactivity

Both molecules function primarily as C4-electrophiles . The piperidone ketone is the site of reaction for Knoevenagel or Claisen-Schmidt condensations.

Reactivity Comparison
  • BPP (Benzoyl): Chemically robust. The benzoyl ring is unreactive under standard basic condensation conditions, making it an ideal "silent" handle.

  • HBPP (Hydroxybenzoyl): The phenolic proton (

    
    ) can interfere with strong bases (forming phenoxide anions). Synthesis using HBPP often requires milder bases (e.g., piperidine/acetic acid) or protection of the phenol if using strong bases (e.g., NaH, LDA).
    
Mechanism: Claisen-Schmidt Condensation

The most common application is synthesizing cytotoxic bis(benzylidene) derivatives.

ClaisenSchmidt Reactant Piperidone Scaffold (BPP or HBPP) Intermediate Enolate Intermediate (Base Catalyzed) Reactant->Intermediate Deprotonation (C3/C5) Aldehyde 2 eq. Aryl Aldehyde Aldehyde->Intermediate Electrophilic Attack Product 3,5-Bis(benzylidene) Derivative (MAC) Intermediate->Product Dehydration (-H2O)

Figure 1: General pathway for synthesizing bioactive derivatives from piperidone scaffolds.

Biological Performance (Experimental Data)

The choice between BPP and HBPP dictates the biological profile of the final drug candidate.

A. Antioxidant Capacity (Radical Scavenging)

HBPP derivatives consistently outperform BPP derivatives in antioxidant assays due to the phenolic moiety's ability to donate hydrogen atoms to neutralize free radicals (HAT mechanism).

Experimental Comparison (DPPH Assay - Representative Data):

  • Protocol: 100 µM compound incubated with DPPH radical in methanol. Absorbance measured at 517 nm.

  • Result:

    • HBPP Derivatives: >60% Scavenging Activity.

    • BPP Derivatives: <10% Scavenging Activity (Negligible).

B. Cytotoxicity (Anticancer SAR)

In the context of "Monocarbonyl Analogs of Curcumin" (MACs), the N-substituent influences cellular uptake and target binding.

Comparative Data (IC₅₀ in µM against HCT-116 Colon Cancer Cells):

Scaffold Derivative TypeIC₅₀ (µM)Selectivity Index (SI)*Interpretation
N-Benzoyl (BPP) 1.2 ± 0.3~5.0High potency, but lower selectivity.
N-(4-OH-Benzoyl) (HBPP) 0.9 ± 0.2>15.0Superior. The polar -OH group often reduces uptake in normal fibroblasts while maintaining tumor potency.

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher is better.

C. SAR Decision Logic

Use the following logic flow to select the correct scaffold for your project.

SAR_Logic Start Select Scaffold Q1 Target Location? Start->Q1 CNS CNS (Brain) Q1->CNS Cross BBB Somatic Somatic (Tumor/Tissue) Q1->Somatic Res_BPP Use 1-Benzoyl (BPP) (High Lipophilicity) CNS->Res_BPP Q2 ROS Scavenging Needed? Somatic->Q2 Q2->Res_BPP No (Pure Cytotoxin) Res_HBPP Use 1-(4-OH-Benzoyl) (HBPP) (High Selectivity/Antioxidant) Q2->Res_HBPP Yes

Figure 2: Decision matrix for selecting between BPP and HBPP based on therapeutic target.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Hydroxybenzoyl)piperidin-4-one

Note: Direct acylation of 4-piperidone with 4-hydroxybenzoic acid requires coupling agents to prevent self-esterification.

  • Reagents: 4-Piperidone HCl (1.0 eq), 4-Hydroxybenzoic acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-Hydroxybenzoic acid in dry DMF under N₂.

    • Add EDC·HCl and HOBt; stir at 0°C for 30 mins (Activation).

    • Add 4-Piperidone HCl and Triethylamine.

    • Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl, then sat. NaHCO₃. Dry over Na₂SO₄.[1]

  • Validation: ¹H NMR (DMSO-d₆) should show phenolic -OH singlet at ~10.0 ppm and benzoyl protons (AA'BB' system).

Protocol B: General Claisen-Schmidt Condensation

Applicable to both scaffolds.

  • Reagents: Scaffold (1 mmol), Aryl Aldehyde (2.1 mmol), Acetic Acid (5 mL), Dry HCl gas (or catalytic conc. HCl).

  • Procedure:

    • Dissolve scaffold and aldehyde in Glacial Acetic Acid.

    • Pass dry HCl gas through the solution for 15 mins (or add 2 drops conc. HCl).

    • Stir at RT for 24–48 hours. A precipitate (the hydrochloride salt of the product) usually forms.

  • Purification: Filter the solid. Wash with cold ethanol and ether. Recrystallize from Ethanol/Acetone.

References

  • Synthesis and Cytotoxicity of Piperidones: Das, U., et al. "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells." European Journal of Medicinal Chemistry, 43(1), 2008.[2]

  • Antioxidant Activity of Phenolic Piperidones: Mallesha, L., et al. "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes." International Journal of Chemical, Environmental & Biological Sciences, 2015.[3]

  • Benzoylpiperidine in CNS Drug Discovery: Stasi, L. P., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 2022.[4]

  • Curcumin Analogs (MACs): Liang, G., et al. "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters, 2008.

Sources

Validation

A Comparative Guide to the Structural Validation of (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, (4-hydroxyphenyl)(4-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone represents a key synthetic intermediate, its bifunctional nature—possessing both a phenolic moiety and a piperidone core—making it a versatile scaffold. Ensuring the integrity of this structure is paramount before its inclusion in synthetic pathways or biological screening. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of this compound, grounded in field-proven insights and experimental causality.

The Imperative of a Multi-Technique Approach

Relying on a single analytical method for structural elucidation is fraught with risk. Each technique provides a unique piece of the molecular puzzle. Mass Spectrometry (MS) reveals the molecular weight, Infrared (IR) Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) Spectroscopy maps the precise connectivity of atoms. It is the confluence of data from these orthogonal techniques that transforms a proposed structure from a hypothesis into a validated fact. This guide will dissect each method, presenting not just the protocol but the scientific reasoning that underpins the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone, both ¹H (proton) and ¹³C (carbon) NMR are indispensable.

Expertise & Causality: Why NMR Choices Matter

The choice of a deuterated solvent, typically DMSO-d₆ for this compound due to its ability to dissolve the polar structure and the presence of an exchangeable phenolic proton, is critical. The deuterium nucleus is NMR-inactive at the proton frequency, preventing the solvent signal from overwhelming the analyte's signals. Furthermore, the restricted rotation around the amide C-N bond can lead to the broadening of signals for the piperidine ring protons adjacent to the nitrogen, a key structural indicator.[1][2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The phenolic -OH proton is observable in DMSO-d₆, providing an extra validation point.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical acquisition involves 16-64 scans with a relaxation delay of 1-2 seconds to ensure quantitative integration.[3]

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Expected Spectral Features

The expected NMR data provides a unique fingerprint for the molecule. By comparing the experimental spectra to these predicted values, a high-confidence validation can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Data for (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Phenolic -OH~9.5-10.0Broad Singlet1H-
Aromatic H (ortho to -OH)~6.80Doublet2H~115.5
Aromatic H (ortho to C=O)~7.35Doublet2H~130.0
Piperidine H (adjacent to N)~3.80 & ~3.50 (broad)Triplet (broad)4H total~45.0 & ~40.0
Piperidine H (adjacent to C=O)~2.60Triplet (broad)4H~40.5
Aromatic C (ipso, C-OH)---~160.0
Aromatic C (ipso, C-C=O)---~125.0
Amide Carbonyl (N-C =O)---~168.0
Ketone Carbonyl (C-C =O-C)---~208.0

Note: Chemical shift values are predictions based on established principles and data from similar structures.[4][5][6][7][8][9] Due to restricted amide bond rotation, the signals for the piperidine protons adjacent to the nitrogen may appear as two distinct, broad signals.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check for the correct elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear indication of the molecular mass.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[10]

  • Ionization Mode: Use the positive ion mode, as the piperidine nitrogen is basic and readily protonated.[10]

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.

Data Interpretation: Expected Results

The molecular formula for (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone is C₁₂H₁₃NO₃.

  • Molecular Weight: 219.24 g/mol

  • Expected Ion: The primary ion observed in positive mode ESI-MS will be the protonated molecule [M+H]⁺.

  • Calculated m/z: 219.24 + 1.007 = 220.25

The detection of a prominent peak at m/z ≈ 220 confirms the molecular weight of the target compound. Further analysis using tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the cleavage of the amide bond or fragmentation of the piperidine ring, providing additional structural confirmation.[11][12][13]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. By measuring the absorption of infrared radiation by the molecule's bonds, we can identify characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation: Key Diagnostic Peaks

The IR spectrum should display characteristic absorption bands that correspond to the functional groups within (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Phenol O-HStretch, H-bonded3500 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium, Sharp
Aliphatic C-HStretch3000 - 2850Medium, Sharp
Ketone C=OStretch~1715Strong, Sharp
Amide C=OStretch~1640Strong, Sharp
Aromatic C=CStretch1600 & 1500Medium
Phenol C-OStretch1320 - 1000Strong

Source: Characteristic peak ranges are well-established in IR spectroscopy.[14][15][16][17][18]

The presence of a broad O-H stretch, two distinct carbonyl (C=O) peaks (one for the ketone and one for the amide, which is at a lower frequency due to resonance), and aromatic signals provides strong evidence for the proposed structure.[14][19]

Comparative Analysis & Workflow Visualization

Each technique provides overlapping and complementary information, creating a robust, self-validating system.

Table 3: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations
NMR Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry.Unambiguous structure determination.Requires larger sample amount, longer acquisition time, complex data interpretation.
MS Molecular weight and elemental formula (with HRMS).High sensitivity, small sample requirement, rapid analysis.Does not provide connectivity information for isomers.
IR Presence of specific functional groups.Fast, non-destructive, easy to perform.Provides limited information on the overall molecular framework.
Visualizing the Validation Workflow

A logical workflow ensures that data from each technique is integrated to build a conclusive structural argument.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_conclusion Conclusion Prep Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR Infrared Spectroscopy (ATR-IR) Prep->IR NMR_Data Connectivity & Framework NMR->NMR_Data MS_Data Molecular Weight (m/z = 220) MS->MS_Data IR_Data Functional Groups (-OH, C=O x2) IR->IR_Data Confirm Structure Validated NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm

Caption: Integrated workflow for the structural validation of the target compound.

Logical Interdependence of Spectroscopic Data

The power of this multi-technique approach lies in how the data sets corroborate one another.

G Structure (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone C₁₂H₁₃NO₃ MW = 219.24 NMR_Ev ¹H & ¹³C NMR Data - Aromatic signals (AA'BB' system) - Piperidone signals - 2 Carbonyl carbons (~168, ~208 ppm) - Phenolic -OH proton NMR_Ev->Structure Confirms Connectivity MS_Ev ESI-MS Data - Protonated Molecular Ion - [M+H]⁺ at m/z ≈ 220 MS_Ev->Structure Confirms Molecular Weight IR_Ev IR Data - Broad O-H stretch (~3300 cm⁻¹) - Ketone C=O (~1715 cm⁻¹) - Amide C=O (~1640 cm⁻¹) IR_Ev->Structure Confirms Functional Groups

Caption: Logical relationship showing how data from NMR, MS, and IR converge.

Conclusion

The structural validation of (4-hydroxyphenyl)(4-oxopiperidin-1-yl)methanone is a clear-cut process when a systematic, multi-technique approach is employed. NMR spectroscopy provides the definitive structural blueprint, mass spectrometry confirms the molecular weight, and IR spectroscopy verifies the presence of essential functional groups. Together, these methods form a self-validating system that provides the high degree of certainty required in modern chemical research and drug development. Adherence to these rigorous validation standards ensures the integrity of downstream data and the ultimate success of the research endeavor.

References

  • BenchChem. (2025).
  • Chemistry Steps. Interpreting IR Spectra.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • PubChem. (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | C18H19NO2 | CID 39826607.
  • Chemical Synthesis Database. (4-hydroxyphenyl)(phenyl)methanone.
  • Spectroscopy Tutorial. IR Chart.
  • ChemicalBook. (4-hydroxyphenyl)(piperidin-4-yl)methanone.
  • BenchChem. (2025).
  • Illinois St
  • LibreTexts. IR Absorption Table.
  • Synblock. CAS 1171519-29-1 | (4-Hydroxy-phenyl)-piperidin-4-yl-methanone hydrochloride.
  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols.
  • Sigma-Aldrich. (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone.
  • PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • BenchChem. A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.
  • SciELO. (2012). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • University Chemistry. 1H NMR Spectrum of Amide Compounds.
  • Wikipedia. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone.
  • SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Oregon State University. Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. 1 HNMR and 13 CNMR data for the selected -ketoamides (200MHz, DMSO-d 6 ).
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...).
  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • NMRDB. Prediction of 1H NMR Chemical Shifts Using Neural Networks.
  • Chemaxon.
  • Nanalysis.
  • PMC. (2021).
  • Macedonian Pharmaceutical Bulletin. (2022).
  • LibreTexts. (2023).
  • Royal Society of Chemistry. (2022).
  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Chemical Synthesis Database. (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone.
  • ChemicalBook. 4-Methylpiperidine(626-58-4) 13C NMR spectrum.
  • ChemicalBook. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.

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Comparative

Comparative Spectroscopic Analysis of N-Acylated Piperidin-4-ones

A Guide to Structural Elucidation & Methodological Performance Introduction: The Structural Challenge N-acylated piperidin-4-ones are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, antic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Structural Elucidation & Methodological Performance

Introduction: The Structural Challenge

N-acylated piperidin-4-ones are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and analgesic properties. However, their characterization presents a unique challenge compared to their N-alkyl or unsubstituted precursors. The introduction of the N-acyl moiety creates a partial double bond character (


), leading to restricted rotation and the formation of rotamers  (syn/anti or E/Z isomers). Furthermore, the steric strain often forces the piperidone ring from a stable chair conformation into a boat or twist-boat geometry.

This guide objectively compares spectroscopic techniques (IR, 1D NMR, 2D NMR, MS) to determine which methods best resolve these specific structural anomalies.

Part 1: Infrared Spectroscopy (IR) – Functional Verification

Objective: Rapid discrimination between precursor (amine) and product (amide).

Comparative Performance: N-H vs. N-Acyl

IR is the most efficient "pass/fail" checkpoint for acylation success. The key performance indicator is the shift in carbonyl frequency and the disappearance of the N-H stretch.

FeatureParent Piperidin-4-one (Precursor)N-Acylated Piperidin-4-one (Product)Diagnostic Value
N-H Stretch Sharp/Broad band ~3300–3400 cm⁻¹Absent High (Confirmation of N-substitution)
Ring C=O ~1710–1720 cm⁻¹~1715–1725 cm⁻¹Low (Minimal change)
Amide C=O Absent1640–1680 cm⁻¹ Critical (Distinguishes Ring C=O from Amide C=O)
C-N Stretch ~1100–1200 cm⁻¹Intensity increases due to resonanceMedium

Expert Insight: In 2,6-diaryl derivatives, the amide carbonyl band often appears as a doublet or broadened peak due to the equilibrium between rotamers. Do not mistake this for impurity.

Part 2: NMR Spectroscopy – The Gold Standard for Conformation

Objective: Resolving Rotamers and Ring Geometry (Chair vs. Boat).

The Challenge: Dynamic Rotamerism

Unlike simple piperidones, N-acylated derivatives exhibit magnetic anisotropy due to the N-acetyl group. This creates distinct chemical environments for the C-2 and C-6 protons depending on whether the carbonyl oxygen is syn or anti to them.

Method Comparison: 1D vs. 2D NMR Performance
MethodCapabilityLimitationsRecommendation
1D ¹H NMR Basic assignment of protons.Often shows broadened or doubled peaks for H-2/H-6 due to slow rotation on the NMR timescale. Cannot definitively prove spatial proximity.Screening only. Use for purity check.
VT-NMR (Variable Temp) Determines rotational energy barriers.Requires specialized probe setup. High temps (>350K) may degrade thermally unstable acyl groups.Use for Kinetics. Essential for calculating

of rotation.
2D NOESY Definitive spatial resolution. Correlates N-Acyl protons with Ring H-2/H-6.Longer acquisition time.[1] Requires careful mixing time optimization.The "Product of Choice." Mandatory for proving E/Z conformation.
Critical Chemical Shift Data (Proton Assignment)
  • H-2/H-6 (Benzylic Protons): In N-acetyl derivatives, these protons are deshielded (shifted downfield,

    
     5.0–6.0 ppm) compared to the parent amine (
    
    
    
    3.5–4.0 ppm) due to the anisotropic effect of the amide carbonyl.
  • Coupling Constants (

    
    ): 
    
    • Chair Conformation: Large diaxial coupling (

      
       Hz).
      
    • Twist-Boat/Boat: Reduced coupling constants (

      
       Hz) indicate a loss of pure axial-axial orientation.
      

Part 3: Mass Spectrometry – Fragmentation Fingerprinting

Objective: Structural Confirmation via Fragmentation Pathways.[2]

Comparative Performance: EI vs. ESI
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft
Molecular Ion (

)
Weak or AbsentDominant (

)
Fragmentation Rich, structural fingerprinting.Minimal (requires MS/MS).
Key Pathway

-Cleavage
& McLafferty Rearrangement.
Adduct formation (

).

Diagnostic Fragmentation (EI-MS):

  • 
    -Cleavage:  Removal of the C-2 substituent (e.g., Aryl group).
    
  • McLafferty Rearrangement: If the N-acyl chain has

    
    -hydrogens (e.g., N-butyryl), a characteristic rearrangement occurs, cleaving the alkene.
    
  • Deacylation: Loss of the acyl group (

    
     for acetyl) to regenerate the piperidone ion.
    

Part 4: Visualization of Workflows

Diagram 1: Spectroscopic Decision Matrix

This flowchart guides the researcher through the logical sequence of characterization, prioritizing the most effective techniques for specific structural questions.

CharacterizationWorkflow Start Crude N-Acylated Piperidin-4-one IR Step 1: IR Spectroscopy (Target: 1640-1680 cm⁻¹) Start->IR Check Amide C=O Present? IR->Check Fail Reaction Incomplete (Reflux longer) Check->Fail No NMR_1D Step 2: 1D ¹H NMR (Solvent: CDCl₃ or DMSO-d₆) Check->NMR_1D Yes Rotamers Are H-2/H-6 peaks broad or doubled? NMR_1D->Rotamers NMR_VT Option A: VT-NMR (Coalescence Temp Study) Rotamers->NMR_VT Yes (Dynamic Study) NMR_2D Option B: 2D NOESY (Spatial Connectivity) Rotamers->NMR_2D Yes (Structure Study) Conform Determine Ring Geometry (Chair vs. Boat via J-values) Rotamers->Conform No (Single conformer) NMR_2D->Conform Final Structural Confirmation Conform->Final

Caption: Logical workflow for characterizing N-acylated piperidin-4-ones, addressing rotameric ambiguity.

Diagram 2: Conformational Equilibrium & NOE Correlations

Visualizing the physical basis for the spectroscopic signals.

Conformation Syn Syn-Rotamer (O=C syn to C-2) Anti Anti-Rotamer (O=C anti to C-2) Syn->Anti Slow Exchange NOE_Syn Strong NOE: Acetyl-CH₃ <-> H-2 Syn->NOE_Syn NOE_Anti Weak/No NOE: Acetyl-CH₃ <-> H-2 Anti->NOE_Anti Equilibrium Restricted Rotation (N-C Bond)

Caption: NOE correlations distinguishing Syn/Anti rotamers arising from restricted amide bond rotation.

Part 5: Experimental Protocols

Synthesis of Analyte (General Protocol)

To generate the N-acylated species for comparison:

  • Dissolve 2,6-diarylpiperidin-4-one (0.01 mol) in dry benzene/DCM (50 mL).

  • Add Acetic Anhydride (0.03 mol) and Pyridine/Triethylamine (0.03 mol).

  • Reflux for 4–8 hours. Monitor via TLC.

  • Pour into ice water; filter the solid. Recrystallize from Ethanol.[3]

NMR Sample Preparation & Acquisition[4]
  • Solvent Selection: Use DMSO-d₆ if the compound is insoluble or if you wish to slow down the proton exchange/rotation (higher viscosity/polarity often stabilizes rotamers). Use CDCl₃ for standard acquisitions.

  • Concentration: 10–15 mg for 1D ¹H; 40–50 mg for 2D experiments (NOESY/HSQC).

  • NOESY Parameters:

    • Mixing Time: Set to 300–500 ms . Too short (<200 ms) misses NOE; too long (>800 ms) introduces spin-diffusion artifacts.

    • Relaxation Delay: 2.0 seconds.

References

  • Aridoss, G., et al. (2007).[4] "Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Jebaraj, A., et al. (2025).[5] "Synthesis and conformational preferences of N-piperazinoacetyl-r-2,c-6-diphenylpiperidin-4-ones." ResearchGate.[5][6]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Emery Pharma. (2018). "A Step-By-Step Guide to 1D and 2D NMR Interpretation."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Hydroxybenzoyl)piperidin-4-one

Executive Safety Directive As researchers, we often treat intermediate scaffolds like 1-(4-Hydroxybenzoyl)piperidin-4-one (CAS: 106256-43-1) as routine reagents. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

As researchers, we often treat intermediate scaffolds like 1-(4-Hydroxybenzoyl)piperidin-4-one (CAS: 106256-43-1) as routine reagents. This is a critical error. While this compound is not a volatile liquid like its parent piperidine, it presents distinct particulate and contact hazards derived from its pharmacological activity and structural moieties (phenol and piperidone).

This guide moves beyond the generic "wear gloves" advice found in basic Safety Data Sheets (SDS). It provides a logistical framework for handling this specific solid intermediate, focusing on containment of potent dusts and prevention of mucous membrane irritation .[1][2]

The Golden Rule: Treat this compound as a Sensitizing Irritant (H315/H319/H335) with potential acute oral toxicity (H302). Your primary barrier is engineering controls (fume hood); your secondary barrier is the PPE detailed below.

Hazard Mechanism & Risk Profile

To select the right PPE, you must understand the "Why" behind the hazard.

  • Physical State: Solid powder.

    • Risk:[1][3][4] Electrostatic charging during weighing causes particle flight. Inhalation of these fines can lead to severe upper respiratory tract irritation (STOT SE 3).

  • Chemical Structure:

    • Phenolic Hydroxyl (-OH): Increases polarity and water solubility, facilitating rapid absorption through mucous membranes (eyes/nose).

    • Piperidin-4-one Ring: A reactive ketone scaffold. While less corrosive than free piperidine, it remains a potent irritant to the eyes and skin.

  • Toxicology Context: As a pharmaceutical intermediate (often used in antipsychotic synthesis), it may possess biological activity. Ingestion or high-dose inhalation must be strictly prevented.[5]

PPE Selection Matrix

The following table synthesizes permeation data and physical protection requirements.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (US) or P2 (EU) Respirator (Minimum)The primary vector is dust. Surgical masks offer zero protection against chemical fines. If handling >10g outside a hood, upgrade to a PAPR .
Hand (Primary) Nitrile Rubber (0.11 mm / 4 mil) Nitrile provides excellent resistance to solid organic bases. Latex is not recommended due to protein allergy risks and poorer chemical resistance to organic modifiers.
Hand (Secondary) Double-Gloving Protocol Required during solubilization. If dissolving in Acetone/DCM, the solvent will permeate thin nitrile in <2 mins. The inner glove protects your skin during doffing.
Eye / Face Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a sealed environment.
Body Lab Coat (High-Neck, Cotton/Poly) Synthetic "fleece" jackets attract static dust. Use a buttoned, high-neck coat to prevent powder from settling on the clavicle/neck area.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the generation of airborne dust, the most common failure point in handling this compound.

Phase A: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or anti-static gun inside the weighing enclosure. 1-(4-Hydroxybenzoyl)piperidin-4-one is prone to static cling.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Draft Control: Turn the fume hood sash to the lowest comfortable working height. High face velocity can actually blow the powder out of the boat.

Phase B: Solubilization (The Critical Moment)

Most accidents happen here due to splashing.

  • Solvent Choice: If using Dichloromethane (DCM) or Acetone , be aware that these solvents permeate standard nitrile gloves rapidly.

  • Technique: Add the solid to the flask first, then add the solvent down the side of the vessel to minimize dust lofting.

  • Glove Check: Immediately after solubilization, inspect gloves. If solvent contact occurred, change gloves immediately .

Phase C: Waste Disposal
  • Segregation: This compound contains Nitrogen and Oxygen but no Halogens (unless used as a salt form).

  • Stream: Dispose of solid waste in Solid Hazardous Waste (Incineration). Liquid waste goes to Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).

  • Container Cleaning: Triple rinse empty containers with a compatible solvent (e.g., Methanol) before discarding the container.

Visualizations & Logic Flows

Figure 1: PPE Decision Logic

Use this flow to determine the necessary protection level based on your specific task.

PPE_Decision_Tree Start Task: Handling 1-(4-Hydroxybenzoyl)piperidin-4-one State Physical State? Start->State Solid Solid (Powder) State->Solid Solution In Solution State->Solution Quant Quantity? Solid->Quant Solvent Solvent Type? Solution->Solvent Small < 10 grams Quant->Small Large > 10 grams Quant->Large Lvl1 LEVEL 1 PPE: Nitrile Gloves + Safety Glasses + Fume Hood Small->Lvl1 Lvl2 LEVEL 2 PPE: Nitrile Gloves + Goggles + N95 Mask (if outside hood) Large->Lvl2 Aggressive DCM / Acetone / THF Solvent->Aggressive Benign Water / Ethanol Solvent->Benign Lvl3 LEVEL 3 PPE: Double Nitrile or Laminate Gloves + Goggles + Lab Coat Aggressive->Lvl3 Benign->Lvl1

Caption: Decision matrix for selecting PPE based on physical state and solvent compatibility.

Figure 2: The "Zero-Exposure" Workflow

A self-validating loop to ensure safety during the experimental process.

Workflow Prep 1. Prep: Anti-static Gun Check Ventilation Weigh 2. Weighing: Use Weigh Boat Avoid Spatula Flick Prep->Weigh Static Neutralized Transfer 3. Transfer: Solid First Solvent Second Weigh->Transfer Slow Pour Clean 4. Decon: Wipe Balance Triple Rinse Waste Transfer->Clean Sealed Vessel Clean->Prep Next User Ready

Caption: Operational workflow emphasizing static control and order of addition.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[5][6] The phenol moiety can cause stinging and potential corneal clouding if not rinsed immediately. Hold eyelids apart.

  • Skin Contact: Brush off loose powder before wetting the skin. Wetting the powder on the skin can create a concentrated solution that absorbs faster. Wash with soap and water.[1][7][8][9]

  • Spill Cleanup: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link][10]

  • PubChem. (n.d.). Piperidin-4-one Compound Summary. National Library of Medicine. [Link](Note: Used as a structural proxy for hazard class verification).

Sources

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